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  • Product: 1-(3-Methylbutanoyl)piperidin-4-one
  • CAS: 919118-55-1

Core Science & Biosynthesis

Foundational

1-(3-Methylbutanoyl)piperidin-4-one CAS number

Abstract This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidin-4-one, identified by CAS number 919118-55-1. The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidin-4-one, identified by CAS number 919118-55-1. The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This document delves into the chemical properties, a robust synthesis protocol with mechanistic considerations, and the strategic applications of this specific building block in drug discovery and development. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel therapeutic agents.

Chemical Identity and Core Properties

1-(3-Methylbutanoyl)piperidin-4-one is a derivative of piperidin-4-one, featuring an isovaleroyl group attached to the piperidine nitrogen. This substitution significantly influences its physical properties and potential biological interactions.

PropertyValueSource
CAS Number 919118-55-1
IUPAC Name 1-(3-methylbutanoyl)-4-piperidinone
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol Calculated
InChI Code 1S/C10H17NO2/c1-8(2)7-10(13)11-5-3-9(12)4-6-11/h8H,3-7H2,1-2H3
InChI Key ASFUVWVBSJTGKJ-UHFFFAOYSA-N

The Strategic Importance of the Piperidin-4-one Core

The piperidin-4-one nucleus is a highly valued pharmacophore in modern drug discovery.[1] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets such as enzymes and receptors. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and CNS-depressant effects.[1][4][5] The carbonyl group at the 4-position and the nitrogen atom at the 1-position serve as key handles for synthetic modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Logical flow from the core structure to its applications.

Synthesis and Mechanistic Rationale

The synthesis of 1-(3-Methylbutanoyl)piperidin-4-one is typically achieved via N-acylation of a piperidin-4-one precursor. The following protocol outlines a standard, reliable method.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents Piperidone Piperidin-4-one HCl (Starting Material) Product 1-(3-Methylbutanoyl)piperidin-4-one (Final Product) Piperidone->Product Nucleophilic Acyl Substitution AcylChloride 3-Methylbutanoyl Chloride (Acylating Agent) AcylChloride->Product Base Triethylamine (TEA) (Base) Base->Product Solvent Dichloromethane (DCM) (Solvent) Solvent->Product Temp 0 °C to RT (Temperature) Temp->Product

Caption: N-acylation synthesis workflow for the target compound.

Detailed Experimental Protocol: N-Acylation

This protocol describes the synthesis starting from piperidin-4-one hydrochloride.

Materials:

  • Piperidin-4-one hydrochloride

  • 3-Methylbutanoyl chloride (Isovaleryl chloride)

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous DCM (approx. 10 mL per gram of starting material). Cool the flask to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The TEA serves as a base to neutralize the hydrochloride salt and the HCl byproduct generated during the acylation.

  • Acylating Agent Addition: While maintaining the temperature at 0 °C, add 3-methylbutanoyl chloride (1.05 eq) dropwise over 15 minutes. The choice of an acyl chloride as the electrophile ensures a rapid and high-yielding reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to afford the pure 1-(3-Methylbutanoyl)piperidin-4-one.

Expected Characterization Data

While full spectral data requires experimental acquisition, the following are expected NMR signals based on the structure and data from analogous compounds.[4][6][7]

  • ¹H NMR: Expect signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the CH, and a doublet for the CH₂). The piperidinone protons will appear as multiplets in the aliphatic region. The protons adjacent to the nitrogen will show two distinct signals due to the amide bond's rotational barrier.

  • ¹³C NMR: Expect distinct signals for the two ketone carbonyls (one from the piperidinone ring and one from the amide). Signals for the isobutyl group and the four distinct carbons of the piperidinone ring should also be present.

Safety, Handling, and Storage

As a laboratory chemical, 1-(3-Methylbutanoyl)piperidin-4-one requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from related piperidin-4-one compounds suggest the following precautions.[8][9]

  • Hazard Classification: Likely classified as causing skin irritation and serious eye irritation. May also cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11] Handle in a well-ventilated area or a chemical fume hood.[8][10]

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from strong oxidizing agents and strong acids.[10]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[10] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

1-(3-Methylbutanoyl)piperidin-4-one (CAS 919118-55-1) is a valuable chemical intermediate built upon the pharmacologically significant piperidin-4-one scaffold. Its straightforward synthesis via N-acylation makes it an accessible building block for medicinal chemists. The insights provided in this guide regarding its synthesis, handling, and the strategic importance of its core structure are intended to empower researchers in the rational design and development of next-generation therapeutics.

References

  • BuyersGuideChem. 1-(3-Methylbutanoyl)piperidine-4-carboxylic acid suppliers and producers. Available from: [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC. Available from: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. (2025, August 08). Available from: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. (2021, June 29). Available from: [Link]

  • Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. University of Leeds Thesis. (2022, December 06). Available from: [Link]

  • Chemspace. Methyl 1-(3-hydroxy-3-methylbutanoyl)piperidine-4-carboxylate. Available from: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. (2013, April 15). Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Said ALkhafaji, D. S. M., et al. (2018, June 1). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. ResearchGate. Available from: [Link]

  • Moi, D., et al. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. IRIS. Available from: [Link]

  • Gokula Krishnan, V., et al. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Available from: [Link]

  • N-{[1-(3-Methylbenzyl)piperidin-4-Yl]methyl}-4-[(1-Methyl-2-Oxo-1,2-Dihydroquinolin-4-Yl)oxy]butanamide. PubChem. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available from: [Link]

  • A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. (2024, April 23). Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-Methylbutanoyl)piperidin-4-one

Executive Summary In modern drug discovery, functionalized piperidines serve as foundational scaffolds for a vast array of central nervous system (CNS) therapeutics and active pharmaceutical ingredients (APIs). 1-(3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperidines serve as foundational scaffolds for a vast array of central nervous system (CNS) therapeutics and active pharmaceutical ingredients (APIs). 1-(3-Methylbutanoyl)piperidin-4-one (CAS: 919118-55-1), also known as 1-isovalerylpiperidin-4-one, is a critical N-acylpiperidone building block [1]. With a precise molecular weight of 183.25 g/mol , this compound provides an ideal balance of lipophilicity and structural versatility, making it a highly sought-after intermediate for researchers developing complex piperidine-containing therapeutics.

This technical guide provides an in-depth analysis of its molecular properties, the causality behind its structural design, and a self-validating synthetic methodology for laboratory generation.

Physicochemical Profiling & Molecular Weight Derivation

The molecular weight of 1-(3-methylbutanoyl)piperidin-4-one is derived directly from its empirical formula, C10H17NO2 . Understanding the exact atomic contributions is essential for precise stoichiometric calculations during synthesis and mass spectrometry validation.

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molar Mass: ~183.25 g/mol

To facilitate rapid reference during experimental design, the key physicochemical parameters are summarized below [2, 3].

ParameterValue
IUPAC Name 1-(3-methylbutanoyl)piperidin-4-one
CAS Registry Number 919118-55-1
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Monoisotopic Mass 183.1259 Da
InChIKey ASFUVWVBSJTGKJ-UHFFFAOYSA-N
Physical Form Solid / Viscous Oil (Temperature dependent)

Structural Rationale in Drug Design

As a Senior Application Scientist, it is crucial to understand why this specific molecule is utilized rather than just knowing its physical properties. The choice of 1-(3-methylbutanoyl)piperidin-4-one is driven by two distinct structural advantages:

  • The Piperidin-4-one Core: The reactive ketone at the C4 position acts as a versatile electrophilic center. It allows for diverse downstream functionalizations, including reductive aminations, Wittig olefinations, and Grignard additions. This is a hallmark of many CNS-active agents where the substituted piperidine ring dictates receptor binding affinity.

  • The 3-Methylbutanoyl (Isovaleryl) Moiety: The N-acyl group provides necessary steric bulk and increases the overall lipophilicity (LogP) of the molecule compared to simpler acetyl or formyl derivatives. Furthermore, the branched aliphatic chain enhances metabolic stability by sterically hindering N-dealkylation pathways—a common metabolic liability in piperidine-based drugs.

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and purity, the laboratory synthesis of 1-(3-methylbutanoyl)piperidin-4-one involves the N-acylation of 4-piperidone using isovaleryl chloride. This protocol is designed as a self-validating system, ensuring that each step logically prevents side-product formation.

Step-by-Step Experimental Workflow
  • Preparation: Dissolve 1.0 equivalent of 4-piperidone hydrochloride monohydrate in anhydrous dichloromethane (DCM).

    • Causality: DCM is selected as an aprotic solvent because it readily dissolves both the starting materials and the resulting acyl chloride intermediate without participating in unwanted nucleophilic side reactions.

  • Base Addition: Add 2.5 equivalents of triethylamine (TEA) and cool the reaction flask to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. The selection of TEA over inorganic bases is critical here; it maintains a homogeneous reaction mixture in DCM, ensuring rapid scavenging of the generated HCl. This prevents the acid-catalyzed self-condensation of the piperidone core.

  • Acylation: Dropwise add 1.1 equivalents of isovaleryl chloride over a 30-minute period.

    • Causality: Controlled dropwise addition at 0°C mitigates the risk of O-acylation at the enol tautomer of the C4 ketone, directing the electrophile exclusively to the more nucleophilic secondary amine.

  • Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 1:1).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 to neutralize unreacted acyl chloride. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.

SynthWorkflow A 4-Piperidone HCl (Core Scaffold) D N-Acylation Reaction (0°C to RT, 4h) A->D B Isovaleryl Chloride (Acylating Agent) B->D C DCM + TEA (Solvent & Base) C->D E 1-(3-Methylbutanoyl)piperidin-4-one MW: 183.25 g/mol D->E

Synthetic workflow for 1-(3-methylbutanoyl)piperidin-4-one via N-acylation.

Analytical Validation Pathway

To confirm the structural integrity and the exact 183.25 g/mol molecular weight, the synthesized compound must undergo a multi-modal analytical validation.

  • LC-MS (ESI+): The primary validation of molecular weight. The expected pseudomolecular ion peak [M+H]+ must appear at m/z184.25 .

  • 1H-NMR (CDCl3): Structural verification relies on key diagnostic peaks: a doublet for the six methyl protons (~0.9 ppm), a multiplet for the methine proton (~2.1 ppm), and the characteristic broad multiplets for the piperidine ring protons adjacent to the nitrogen (~3.7 ppm) and the ketone (~2.4 ppm).

  • 13C-NMR: Confirms the presence of the two distinct carbonyl environments: the amide carbonyl (~171 ppm) and the ketone carbonyl (~207 ppm).

AnalyticalValidation A Crude Product (Post-Workup) B LC-MS Analysis (ESI+) A->B C NMR Spectroscopy (1H & 13C) A->C D Target Mass Confirmed [M+H]+ = 184.25 m/z B->D E Structural Integrity Confirmed (Amide & Ketone Peaks) C->E

Analytical validation pathway confirming the 183.25 g/mol molecular weight.

References

Foundational

1-(3-Methylbutanoyl)piperidin-4-one: IUPAC Nomenclature, Synthesis, and Applications in Drug Development

Executive Summary In the realm of medicinal chemistry, substituted piperidines serve as ubiquitous pharmacophores, heavily featured in FDA-approved therapeutics ranging from antihistamines to targeted kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry, substituted piperidines serve as ubiquitous pharmacophores, heavily featured in FDA-approved therapeutics ranging from antihistamines to targeted kinase inhibitors. Among these, 1-(3-methylbutanoyl)piperidin-4-one (CAS 919118-55-1) stands out as a highly versatile, bifunctional building block. By possessing both an electrophilic ketone and a sterically demanding N-acyl group, it provides a highly controlled scaffold for downstream functionalization. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, physicochemical properties, self-validating synthetic methodologies, and applications in modern drug discovery.

Chemical Identity and IUPAC Nomenclature Deconstruction

To utilize a chemical scaffold effectively, one must first understand its structural grammar. The nomenclature of organic chemistry, governed by the [1], ensures that every name translates to an unambiguous, three-dimensional structure.

The name 1-(3-methylbutanoyl)piperidin-4-one is constructed systematically:

  • Parent Structure (piperidin-): The core is a saturated, six-membered heterocyclic ring containing one nitrogen atom. According to the Hantzsch-Widman system and retained trivial names in the IUPAC Blue Book, this is a piperidine ring.

  • Principal Functional Group (-4-one): The highest-priority functional group dictates the suffix. Here, a ketone carbonyl is located at position 4 (para to the nitrogen), making it a piperidin-4-one.

  • Substituent (1-(3-methylbutanoyl)-): The nitrogen atom is designated as position 1. It is acylated by a 3-methylbutanoyl group (commonly known as an isovaleryl group). The "3-methyl" locant indicates a branched methyl group on the third carbon of the four-carbon acyl chain.

IUPAC_Deconstruction Compound 1-(3-Methylbutanoyl) piperidin-4-one Locant1 Locant 1 (Nitrogen) Compound->Locant1 Acyl 3-Methylbutanoyl (Isovaleryl Group) Compound->Acyl Parent Piperidine (Core Ring) Compound->Parent Locant4 Locant 4 (Ketone: -one) Compound->Locant4 Locant1->Acyl N-Acylation Parent->Locant4 Oxidation State

Logical deconstruction of the IUPAC nomenclature components.

Physicochemical Properties & Conformational Dynamics

Understanding the physicochemical parameters of 1-(3-methylbutanoyl)piperidin-4-one is critical for predicting its behavior in both synthetic reactions and biological assays.

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(3-methylbutanoyl)piperidin-4-one
CAS Registry Number [2]
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Ketone O, Amide O)
Topological Polar Surface Area (TPSA) 37.3 Ų
Conformational Causality

The piperidine ring predominantly adopts a chair conformation to minimize 1,3-diaxial steric clashes. However, the introduction of the N-acyl group fundamentally alters the ring's dynamics. The amide bond ( N−C=O ) possesses partial double-bond character due to resonance, enforcing planarity around the nitrogen atom. This restricted rotation leads to the existence of distinct E and Z rotamers. In solution, this manifests as magnetic non-equivalence of the equatorial and axial protons at the C2 and C6 positions during NMR analysis, a critical diagnostic feature for structural verification.

Self-Validating Synthetic Methodology

The synthesis of N-acylpiperidin-4-ones requires careful control of reaction conditions to prevent side reactions, such as the formation of enol esters at the C4 ketone. The following protocol utilizes a self-validating workflow grounded in standard [3].

Step-by-Step Protocol: N-Acylation of Piperidin-4-one

Rationale: We utilize 4-piperidone hydrate hydrochloride as the starting material. Because the free base of 4-piperidone is unstable and prone to self-condensation (aldol-type reactions), the hydrate hydrochloride salt is preferred. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, while efficiently neutralizing the HCl byproduct.

  • Preparation: Suspend 4-piperidone hydrate hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv) to the suspension. Causality: The first equivalent neutralizes the hydrochloride salt, liberating the free secondary amine; the remaining 1.5 equivalents serve as an acid scavenger for the subsequent acylation.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the thermodynamic formation of the O-acylated enol ester, kinetically favoring the desired N-acylation.

  • Acylation: Dropwise add isovaleryl chloride (1.1 equiv).

  • Self-Validating Check (TLC): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a 5% MeOH/DCM solvent system. Since the product lacks a strong UV chromophore, use a KMnO₄ stain. The disappearance of the baseline-retained starting material and the appearance of a high-Rf spot confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove excess DIPEA) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure title compound.

Synthesis_Workflow Start 4-Piperidone Hydrate HCl + DCM Solvent Base Add DIPEA (2.5 eq) Cool to 0°C Start->Base Acylation Dropwise Addition: Isovaleryl Chloride (1.1 eq) Base->Acylation Reaction Stir at RT for 4h (Monitor by TLC/KMnO4) Acylation->Reaction Workup Aqueous Workup (1M HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Yield: >85%) Workup->Purification

Step-by-step synthetic workflow for the N-acylation of piperidin-4-one.

Downstream Applications in Drug Development

The strategic value of 1-(3-methylbutanoyl)piperidin-4-one lies in its C4 ketone, which acts as a highly reactive electrophilic hub. In modern drug discovery, this scaffold is frequently utilized to synthesize ligands targeting G-Protein Coupled Receptors (GPCRs) and central nervous system (CNS) targets.

Reductive Amination Pathway

The most prominent application is the conversion of the ketone to a substituted amine via reductive amination. By reacting 1-(3-methylbutanoyl)piperidin-4-one with a primary amine (e.g., aniline) in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), chemists can rapidly generate 4-aminopiperidine derivatives.

Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is less reactive and will selectively reduce the intermediate iminium ion without reducing the starting ketone or the amide carbonyl. This pathway is a foundational step in the synthesis of highly potent analgesics and antipsychotics.

Medicinal_Chemistry Substrate 1-(3-Methylbutanoyl) piperidin-4-one Reaction Reductive Amination (Primary Amine, NaBH(OAc)3) Substrate->Reaction Intermediate 4-Amino-1-(3-methylbutanoyl) piperidine Reaction->Intermediate Target Target GPCR Ligand (e.g., CNS Therapeutics) Intermediate->Target

Downstream functionalization pathway via reductive amination to yield GPCR ligands.

Analytical Characterization Standards

To ensure trustworthiness and scientific integrity, the synthesized compound must be rigorously validated. The following represents the expected Nuclear Magnetic Resonance (NMR) profile for 1-(3-methylbutanoyl)piperidin-4-one.

Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.95 d (J = 6.6 Hz)6H-CH(CH₃ )₂ (Isovaleryl methyls)
2.15 m1H-CH (CH₃)₂ (Isovaleryl methine)
2.25 d (J = 7.0 Hz)2H-CH₂ -C(=O)N (Isovaleryl methylene)
2.45 t (J = 6.2 Hz)4HPiperidine C3-H, C5-H (Adjacent to ketone)
3.70 - 3.90 m4HPiperidine C2-H, C6-H (Adjacent to nitrogen)

Diagnostic Note: The protons at C2 and C6 (3.70 - 3.90 ppm) will typically appear as broad multiplets or distinct split signals rather than a clean triplet. This is a direct consequence of the restricted rotation around the amide bond, which creates distinct magnetic environments for the equatorial and axial protons depending on whether they are syn or anti to the amide carbonyl oxygen.

References

  • Title: IUPAC nomenclature of organic chemistry Source: Wikipedia / IUPAC Blue Book URL: [Link]

  • Title: Synthesis and Acylation of Novel Azacrownophanes Containing Fused Piperidin-4-one Subunit Source: CyberLeninka / Scientific Journal URL: [Link]

Exploratory

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(3-Methylbutanoyl)piperidin-4-one

Abstract This technical guide provides a detailed analysis of the predicted spectroscopic data for 1-(3-Methylbutanoyl)piperidin-4-one, a compound of interest in medicinal chemistry and drug development due to its N-acyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 1-(3-Methylbutanoyl)piperidin-4-one, a compound of interest in medicinal chemistry and drug development due to its N-acyl piperidone scaffold. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a comprehensive and predictive spectroscopic profile. By analyzing data from structurally related compounds and applying fundamental spectroscopic theory, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this and similar molecules. Detailed experimental protocols for acquiring the spectroscopic data are also provided, ensuring this document serves as a practical resource in the laboratory.

Introduction: The Significance of the N-Acyl Piperidin-4-one Scaffold

The piperidine ring is a foundational heterocyclic motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] When functionalized as a 4-piperidone, it serves as a versatile intermediate for the synthesis of complex molecular architectures. The introduction of an N-acyl group, in this case, a 3-methylbutanoyl (isovaleroyl) moiety, modulates the electronic and conformational properties of the piperidine ring, which can significantly influence its biological activity and pharmacokinetic properties.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive means to confirm the identity and purity of a synthesized compound. This guide provides a detailed, predictive analysis of the key spectroscopic features of 1-(3-Methylbutanoyl)piperidin-4-one, offering a valuable reference for researchers working with this and related compounds.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 1-(3-Methylbutanoyl)piperidin-4-one in a solvent like CDCl₃ would exhibit distinct signals for the protons of the piperidine ring and the 3-methylbutanoyl side chain.

Due to the amide bond, rotation around the C-N bond may be restricted, potentially leading to the observation of rotamers and, consequently, a broadening or duplication of some signals in the piperidine ring at room temperature.[2]

Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2', H-6'3.6 - 3.9Triplet (broad)6.0 - 7.0These protons are adjacent to the nitrogen atom and are deshielded. The triplet arises from coupling to the H-3' and H-5' protons. Broadening may occur due to restricted rotation around the amide bond.
H-3', H-5'2.4 - 2.7Triplet6.0 - 7.0These protons are adjacent to the carbonyl group and are deshielded. The triplet is due to coupling with the H-2' and H-6' protons.
H-22.2 - 2.4Doublet7.0 - 8.0This methylene group is adjacent to the amide carbonyl and shows a doublet splitting from the H-3 proton.
H-32.0 - 2.2Multiplet (septet)6.5 - 7.5This methine proton is coupled to the two H-4 methyl groups and the H-2 methylene protons, resulting in a complex multiplet, likely a septet.
H-4 (x2)0.9 - 1.1Doublet6.5 - 7.5These two methyl groups are equivalent and are split by the H-3 proton into a doublet.

Molecular Structure with Proton Numbering

Caption: Molecular structure of 1-(3-Methylbutanoyl)piperidin-4-one with proton numbering.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in 1-(3-Methylbutanoyl)piperidin-4-one.

Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-4'208 - 212The ketone carbonyl carbon is significantly deshielded.
C-1170 - 173The amide carbonyl carbon is also deshielded, but typically less so than a ketone.
C-2', C-6'45 - 50These carbons are adjacent to the nitrogen atom.
C-3', C-5'40 - 45These carbons are alpha to the ketone carbonyl.
C-235 - 40This methylene carbon is adjacent to the amide carbonyl.
C-325 - 30This methine carbon is in the alkyl chain.
C-4 (x2)22 - 25These two equivalent methyl carbons.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(3-Methylbutanoyl)piperidin-4-one will be dominated by strong absorptions from the two carbonyl groups.

Predicted Characteristic IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O (Ketone)1715 - 1730StrongThe carbonyl stretch of a six-membered ring ketone.
C=O (Amide)1630 - 1660StrongThe amide I band is a characteristic strong absorption.
C-H (Alkyl)2850 - 2960Medium-StrongStretching vibrations of the sp³ C-H bonds.
C-N Stretch1180 - 1250MediumThe C-N stretching vibration of the amide.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For 1-(3-Methylbutanoyl)piperidin-4-one, electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺.

Molecular Formula: C₁₀H₁₇NO₂ Molecular Weight: 183.25 g/mol Predicted [M+H]⁺: m/z 184.13

Predicted Fragmentation Pathway

The fragmentation of the protonated molecule will likely proceed through cleavage of the N-acyl bond and within the piperidine ring.

G M [M+H]⁺ m/z 184 F1 m/z 128 Loss of C₄H₈ M->F1 - C₄H₈ F2 m/z 99 Piperidin-4-one M->F2 - C₅H₇O F3 m/z 86 3-Methylbutanoyl cation M->F3 - C₅H₉N F4 m/z 57 Isobutyl cation F3->F4 - CO

Caption: Predicted ESI-MS fragmentation pathway for 1-(3-Methylbutanoyl)piperidin-4-one.

A key fragmentation pathway for N-acyl piperidines involves the formation of an acylium ion.[3] The loss of the piperidin-4-one moiety would result in a fragment at m/z 86, corresponding to the 3-methylbutanoyl cation. Further fragmentation of this ion by loss of carbon monoxide would yield the isobutyl cation at m/z 57.[4] Another likely fragmentation is the loss of the isovaleryl group to give the protonated piperidin-4-one at m/z 100.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 1-(3-Methylbutanoyl)piperidin-4-one in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Protocol 2: Infrared (IR) Spectroscopy

  • Method: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount of the neat compound (if liquid) or a solid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS Parameters:

    • Chromatography: A C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote protonation) can be used to introduce the sample into the mass spectrometer.[5]

    • Ionization Source: ESI in positive ion mode.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the protonated molecular ion ([M+H]⁺, m/z 184.13). This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Conclusion: A Self-Validating Spectroscopic Approach

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of 1-(3-Methylbutanoyl)piperidin-4-one. The molecular weight determined by MS confirms the elemental composition, which is then supported by the integration and splitting patterns in the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. The characteristic absorptions in the IR spectrum confirm the presence of the key ketone and amide functional groups. This integrated spectroscopic approach ensures a high degree of confidence in the structural assignment, which is critical for advancing research and development in the chemical and pharmaceutical sciences.

References

  • BenchChem. (2025).
  • Chen, Y., et al. (2023). Practical concepts to reveal metabolite group types in natural dietary based on 1H and 13C nuclear magnetic resonance spectra: a review. Food Research.
  • El-Subbagh, H. I., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. European Journal of Medicinal Chemistry, 143, 123-134.
  • Knothe, G., & Kenar, J. A. (2004). Determination of the fatty acid profile by 1H-NMR spectroscopy. European Journal of Lipid Science and Technology, 106(2), 88-96.
  • Petreska Stanoeva, J., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Mac. J. Chem. Chem. Eng., 41(1), 45-58.
  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
  • Symma, N., et al. (2021). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Journal of Molecular Structure, 1225, 129107.
  • Thirunarayanan, G., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • NIST. (n.d.). Piperidine. NIST WebBook.
  • ResearchGate. (2014). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra.
  • ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-9.

Sources

Foundational

Strategic Initial Screening of 1-(3-Methylbutanoyl)piperidin-4-one: From Scaffold to Lead Generation

Executive Summary In modern drug discovery, selecting the right chemical starting point dictates the trajectory of the entire optimization campaign. 1-(3-Methylbutanoyl)piperidin-4-one (also known as N-isovaleroyl-4-pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, selecting the right chemical starting point dictates the trajectory of the entire optimization campaign. 1-(3-Methylbutanoyl)piperidin-4-one (also known as N-isovaleroyl-4-piperidone) represents a highly versatile, privileged pharmacophore. Featuring a lipophilic isovaleroyl chain and a hydrogen-bond-accepting piperidone core, this compound serves as a critical junction for two distinct therapeutic screening tracks: Fragment-Based Drug Discovery (FBDD) targeting epigenetic readers[1], and scaffold-hopping for the synthesis of cytotoxic anti-cancer agents[2].

As a Senior Application Scientist, I have designed this technical guide to walk researchers through the initial screening modalities of this compound. Rather than simply outlining what to do, this whitepaper dissects why we make specific experimental choices, ensuring that every assay deployed is a self-validating system capable of yielding high-confidence data.

Part 1: The Dual-Track Screening Rationale

The structural anatomy of 1-(3-Methylbutanoyl)piperidin-4-one dictates its biological utility. The N-acyl group structurally mimics acetyl-lysine (KAc), a ubiquitous epigenetic mark. This makes the bare scaffold an ideal fragment for targeting the hydrophobic pockets of bromodomains (e.g., BAZ2B)[1]. Conversely, the reactive ketone at the 4-position allows for rapid Claisen-Schmidt condensation, yielding 3,5-bis(benzylidene)-4-piperidones. These conjugated derivatives act as potent thiol alkylators, covalently inhibiting enzymes like human N-myristoyltransferase-1 (hNMT-1) to halt cancer cell proliferation[2].

ScreeningWorkflow S1 1-(3-Methylbutanoyl)piperidin-4-one (Core Scaffold) S2 AlphaScreen Assay (Bromodomain Binding) S1->S2 FBDD Route S4 Derivative Synthesis (Claisen-Schmidt Condensation) S1->S4 Scaffold Route S3 Orthogonal Validation (SPR / NMR) S2->S3 Hit >50% Inhibition S6 Lead Compound Identification S3->S6 Validated Binder S5 Phenotypic Screen (Cell Viability / Cytotoxicity) S4->S5 Target: hNMT-1 S5->S6 High Therapeutic Index

Caption: Dual-track screening workflow for 1-(3-Methylbutanoyl)piperidin-4-one and its derivatives.

Part 2: Primary Screening Modality A – Fragment-Based Screening (FBS)

When screening the unmodified 1-(3-Methylbutanoyl)piperidin-4-one scaffold against epigenetic targets like the BAZ2B bromodomain, we are looking for weak, transient interactions (typically Kd​ in the high micromolar range). Traditional enzymatic assays fail here; instead, we deploy a competitive AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Protocol 1: AlphaScreen Competitive Binding Assay

System Validation Principle: This protocol is engineered to be self-validating. By utilizing a biotinylated-H4Kac peptide and His-tagged BAZ2B, we create a proximity-based luminescence signal. A true hit will disrupt this proximity, reducing the signal. To prevent false positives caused by compound aggregation or bead interference, a hook-effect counter-screen is integrated directly into the workflow.

Step-by-Step Methodology:

  • Reagent Preparation & Complex Formation:

    • Action: Incubate 50 nM His-tagged BAZ2B bromodomain with 50 nM biotinylated-H4Kac peptide in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA, pH 7.4).

    • Causality: CHAPS and BSA are critical here. CHAPS prevents the hydrophobic N-acyl piperidone fragments from forming colloidal aggregates (a common source of false positives in FBDD), while BSA prevents non-specific adsorption to the microplate walls.

  • Compound Addition:

    • Action: Dispense 1-(3-Methylbutanoyl)piperidin-4-one at a screening concentration of 1 mM (1% DMSO final).

    • Causality: Because fragment affinities are inherently low, screening must occur at high concentrations (1 mM). The DMSO concentration is strictly capped at 1% to maintain protein stability, validated by a prior DMSO tolerance curve.

  • Bead Addition (Photosensitive Step):

    • Action: Under low-light conditions (<100 lux), add 10 µg/mL of Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads. Incubate for 60 minutes at room temperature.

    • Causality: The donor beads contain a photosensitizer that converts ambient oxygen to singlet oxygen upon 680 nm excitation. Ambient light can prematurely bleach the beads, destroying the assay's dynamic range.

  • Readout & System Validation:

    • Action: Read the plate on an EnVision multilabel reader (Excitation: 680 nm; Emission: 520-620 nm).

    • Validation: Calculate the Z'-factor using DMSO-only (negative control) and a known high-affinity inhibitor like GSK2801 (positive control). The assay is only deemed valid if Z′>0.6 . Furthermore, a bead-only control (no protein) is run to ensure the piperidone scaffold does not act as an optical quencher (inner filter effect).

Part 3: Primary Screening Modality B – Phenotypic Counter-Screening

Once the core scaffold is synthetically elaborated into 3,5-bis(benzylidene)-4-piperidone derivatives, the screening paradigm shifts from biophysical binding to phenotypic cytotoxicity. These derivatives act as thiol alkylators, targeting the active site cysteine of hNMT-1, thereby disrupting protein myristoylation and downstream Src kinase activation[2].

Pathway N1 Piperidone Derivative (Thiol Alkylator) N2 hNMT-1 Enzyme (Active Site Cysteine) N1->N2 Covalent Inhibition N3 Protein Myristoylation N2->N3 Catalyzes N4 Src Kinase Activation N3->N4 Promotes N5 Cancer Cell Proliferation N4->N5 Drives

Caption: Mechanism of hNMT-1 inhibition by piperidone derivatives reducing cancer cell proliferation.

Protocol 2: Cell Viability & Cytotoxicity (MTT Assay)

System Validation Principle: Biochemical inhibition of hNMT-1 is meaningless if the compound cannot penetrate the cell membrane or is rapidly effluxed. The MTT assay acts as a functional validation of target engagement within a living biological system.

Step-by-Step Methodology:

  • Cell Seeding & Acclimation:

    • Action: Seed Molt4/C8 human leukemia cells at 1×104 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: A 24-hour acclimation period ensures cells return to logarithmic growth phase. Testing compounds on stressed or stationary-phase cells artificially inflates apparent cytotoxicity.

  • Compound Treatment:

    • Action: Treat cells with a 10-point serial dilution (0.01 µM to 100 µM) of the piperidone derivative.

    • Causality: A wide dilution range is required to capture the upper and lower asymptotes of the dose-response curve, which is mathematically necessary for an accurate 4-parameter logistic (4PL) regression of the IC₅₀.

  • Metabolic Readout:

    • Action: After 72 hours, add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of acidified isopropanol.

    • Causality: MTT is reduced to purple formazan exclusively by the mitochondrial succinate dehydrogenase of living cells. Acidified isopropanol is chosen over DMSO for solubilization because it simultaneously lyses the cells and stabilizes the formazan color for accurate spectrophotometric reading at 570 nm.

  • System Validation:

    • Validation: Subtract background absorbance (690 nm) from the 570 nm readings to correct for cellular debris and plate imperfections. A vehicle control (0.1% DMSO) must show >95% viability compared to untreated media controls to rule out solvent toxicity.

Part 4: Quantitative Data Presentation

The following table synthesizes representative screening data, demonstrating the expected pharmacological profile as the project transitions from the initial 1-(3-Methylbutanoyl)piperidin-4-one fragment to an optimized bis-benzylidene lead compound.

Compound IdentityAssay ModalityTarget SystemPrimary MetricEfficacy / Inhibition
1-(3-Methylbutanoyl)piperidin-4-one AlphaScreen (FBDD)BAZ2B BromodomainIC₅₀ > 500 µM54% displacement at 1 mM
Intermediate A (Mono-benzylidene)Cell ViabilityMolt4/C8 LeukemiaCC₅₀ = 45.2 µM30% viability reduction at 10 µM
Lead Derivative (Bis-benzylidene)Cell ViabilityMolt4/C8 LeukemiaCC₅₀ = 0.85 µM92% viability reduction at 10 µM
Positive Control (Melphalan)Cell ViabilityMolt4/C8 LeukemiaCC₅₀ = 2.40 µM85% viability reduction at 10 µM

Data Interpretation: The initial screening of the core scaffold yields weak, fragment-level binding (IC₅₀ > 500 µM), which is standard and acceptable in FBDD. However, upon synthetic elaboration via the scaffold route, the resulting bis-benzylidene derivative achieves sub-micromolar cytotoxicity (CC₅₀ = 0.85 µM), outperforming the standard chemotherapeutic control.

References

  • Ferguson, F. M., Fedorov, O., Chaikuad, A., Philpott, M., Muniz, J. R., Felletar, I., von Delft, F., Heightman, T., Knapp, S., Abell, C., & Ciulli, A. (2013). "Targeting Low-Druggability Bromodomains: Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain." Journal of Medicinal Chemistry.[Link]

  • Das, U., Kumar, S., Dimmock, J. R., & Sharma, R. (2012). "Structures of 3,5-bis(benzylidene)-4-piperidone derivatives 58-64 and 4-arylamino-4-oxo-2-butenoic acids as hNMT-1 inhibitors 65a-c." Current Pharmaceutical Design.[Link]

Sources

Exploratory

Safety and handling of 1-(3-Methylbutanoyl)piperidin-4-one

An In-depth Technical Guide to the Safe Handling and Application of 1-(3-Methylbutanoyl)piperidin-4-one Abstract This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidin-4-one, a heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Application of 1-(3-Methylbutanoyl)piperidin-4-one

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methylbutanoyl)piperidin-4-one, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. As a functionalized piperidin-4-one derivative, it serves as a valuable intermediate in the synthesis of more complex molecular architectures.[1][2] This document delineates the essential safety protocols, handling procedures, storage requirements, and disposal methods for this compound. Furthermore, it offers a validated synthesis protocol and detailed analytical methodologies for structural confirmation and purity assessment, grounded in established chemical principles and data from closely related analogues. The content herein is structured to empower researchers with the expertise required to handle and utilize this compound safely and effectively.

Chemical Properties and Hazard Identification

1-(3-Methylbutanoyl)piperidin-4-one, also known as N-isovaleryl-4-piperidone, is a derivative of piperidin-4-one, a common scaffold in medicinal chemistry.[1] Due to the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes safety information from the structural components: the piperidine-4-one core and the isovaleryl (3-methylbutanoyl) group, as well as from data on related N-acyl and N-alkyl piperidones.[3][4][5][6]

1.1. Physicochemical Data

The following table summarizes the key physical and chemical properties.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₇NO₂Calculation
Molecular Weight 183.25 g/mol Calculation
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy to related compounds[4]
Boiling Point Not Determined-
Solubility Soluble in organic solvents (e.g., DCM, EtOH, DMSO)Analogy

1.2. Hazard Assessment

The primary hazards are associated with the piperidine functional group and potential reactivity. While not officially classified, based on analogous structures, the following potential hazards should be assumed:[6][7][8]

  • Skin Irritation: Causes skin irritation upon contact.[6]

  • Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[6]

  • Acute Toxicity: May be harmful if swallowed or absorbed through the skin.[7]

The toxicological properties have not been thoroughly investigated. Therefore, it is imperative to treat this compound with a high degree of caution, assuming it is hazardous until proven otherwise.

Safe Handling and Engineering Controls

Proper handling is paramount to minimize exposure risk. The following protocols are mandatory for all personnel working with 1-(3-Methylbutanoyl)piperidin-4-one.

2.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye and Face Protection: Chemical safety goggles or a full-face shield conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[3][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.[4][6]

  • Body Protection: A flame-retardant laboratory coat is required. For operations with a higher risk of splashing, a chemically impervious apron should be worn over the lab coat.[3]

  • Respiratory Protection: All handling of the solid or solutions should be performed within a certified chemical fume hood to prevent inhalation. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

2.2. Engineering Controls

  • Chemical Fume Hood: All weighing, transferring, and reaction setup operations must be conducted in a properly functioning chemical fume hood with a face velocity of 0.4-0.6 m/s (80-120 fpm).

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[5]

2.3. Standard Handling Workflow

The following diagram illustrates the mandatory workflow for handling the compound, designed to minimize exposure and ensure laboratory safety.

G cluster_storage Storage Area cluster_fumehood Chemical Fume Hood cluster_cleanup Post-Experiment storage Retrieve from cool, dry, ventilated storage weigh Weigh Compound storage->weigh Transport in sealed container prep Prepare Solution / Set up Reaction weigh->prep use Perform Experiment prep->use decon Decontaminate Glassware & Work Surface use->decon return_storage Return Compound to Storage use->return_storage waste Segregate & Dispose of Chemical Waste decon->waste

Caption: Standard workflow for handling 1-(3-Methylbutanoyl)piperidin-4-one.

Storage, Stability, and Disposal

3.1. Storage Conditions

To ensure chemical stability and safety, store 1-(3-Methylbutanoyl)piperidin-4-one under the following conditions:

  • Container: Keep in a tightly sealed, properly labeled container.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical.

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Ventilation: The storage area must be well-ventilated.[3][6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]

3.2. Chemical Stability

The compound is expected to be stable under recommended storage conditions.[4] The N-acyl bond may be susceptible to hydrolysis under strongly acidic or basic conditions. The piperidine ring is a stable saturated heterocycle.

3.3. Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Solid Waste: Collect in a designated, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect organic solutions in a labeled, sealed container for halogenated or non-halogenated solvent waste, as appropriate.

  • Disposal Route: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5][9]

Synthesis and Analytical Characterization

The most direct and common route to N-acyl piperidones is the acylation of the parent piperidone.

4.1. Synthesis Protocol: N-Acylation of 4-Piperidone

This protocol describes the synthesis of 1-(3-Methylbutanoyl)piperidin-4-one from 4-piperidone hydrochloride and isovaleryl chloride. This is a standard Schotten-Baumann reaction adapted for this specific substrate.

Reagents and Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Isovaleryl chloride (3-methylbutanoyl chloride)[10]

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add 4-piperidone hydrochloride monohydrate (1.0 eq).

  • Suspension: Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to neutralize the hydrochloride and liberate the free base.

  • Acylating Agent Addition: Add isovaleryl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

4.2. Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification process.

G cluster_reaction Reaction Phase (0°C to RT) cluster_workup Aqueous Work-up cluster_purification Purification start 4-Piperidone HCl + DCM base Add Triethylamine start->base acyl Add Isovaleryl Chloride base->acyl react Stir 4-12h at RT acyl->react quench Quench with NaHCO₃(aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Silica Gel Chromatography (Hexanes/EtOAc) dry->purify product Pure 1-(3-Methylbutanoyl) piperidin-4-one purify->product

Caption: Workflow for the synthesis of 1-(3-Methylbutanoyl)piperidin-4-one.

4.3. Analytical Characterization Data

The following data are predicted based on the chemical structure and spectral data from analogous compounds.[11][12] Experimental verification is required.

TechniqueExpected Results
¹H NMR δ (ppm) ~3.8-3.6 (m, 4H, -CH₂-N-CH₂-), ~2.5 (t, 4H, -CH₂-C(O)-CH₂-), ~2.2 (d, 2H, -C(O)-CH₂-CH-), ~2.1 (m, 1H, -CH(CH₃)₂), ~0.95 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm) ~208 (C=O, ketone), ~172 (C=O, amide), ~45 (piperidine C2/C6), ~41 (piperidine C3/C5), ~45 (-C(O)-CH₂-), ~26 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂)
IR (Infrared) ν (cm⁻¹) ~2960 (C-H stretch), ~1720 (C=O stretch, ketone), ~1645 (C=O stretch, amide)
MS (ESI+) m/z: 184.13 [M+H]⁺, 206.11 [M+Na]⁺

Emergency Procedures

5.1. First Aid Measures

Immediate action is required in case of exposure.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[4]

5.2. Spill and Leak Response

  • Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for hazardous waste disposal.[3]

  • Large Spills: Evacuate the laboratory and prevent entry. Contact the institution's environmental health and safety (EHS) department and/or emergency services.[9]

References

  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Gallicchio, M., & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Siddiqui, R., et al. (n.d.). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC. Available at: [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. Available at: [Link]

  • (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. IRIS. Available at: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). SAFETY DATA SHEET: Piperidine. Penta Chemicals. Available at: [Link]

  • Gastaldi, S., et al. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). N-{[1-(3-Methylbenzyl)piperidin-4-Yl]methyl}. National Center for Biotechnology Information. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • (n.d.). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%- hyperbranched polymers. Rsc.org. Available at: [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. PubMed. Available at: [Link]

  • ChemSupply Australia. (n.d.). SAFETY DATA SHEET PIPERIDINE. ChemSupply. Available at: [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • (n.d.). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Google Patents.
  • (2023). Isovaleryl Chloride: A Versatile Chemical Compound for Various Applications. Medium. Available at: [Link]

  • Request PDF. (n.d.). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available at: [Link]

  • Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Sciencemadness.org. Available at: [Link]

  • Mlostoń, G., et al. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journals. Available at: [Link]

  • KSCL (KRISHNA). (n.d.). Isovaleryl Chloride MSDS. KSCL. Available at: [Link]

  • Jasiński, R., & Maziarka, A. (2024). Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Purification of 1-(3-Methylbutanoyl)piperidin-4-one

Introduction Piperidin-4-one derivatives are highly valuable structural scaffolds in medicinal chemistry, frequently utilized in the development of targeted therapeutics and complex alkaloids 1. The synthesis of 1-(3-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperidin-4-one derivatives are highly valuable structural scaffolds in medicinal chemistry, frequently utilized in the development of targeted therapeutics and complex alkaloids 1. The synthesis of 1-(3-Methylbutanoyl)piperidin-4-one (also known as N-isovalerylpiperidin-4-one) typically involves the acylation of a piperidin-4-one precursor with isovaleryl chloride. This reaction yields a crude matrix containing unreacted starting materials, hydrolyzed acid byproducts, and oligomeric impurities. Achieving >98% purity is critical to prevent false positives in downstream biological evaluations.

Physicochemical Profiling & Chromatographic Rationale

Designing a self-validating purification protocol requires a deep understanding of the molecule's specific physicochemical properties. Do not treat this molecule as a standard basic amine.

  • Amide Non-Basicity: Unlike free piperidines, the nitrogen in 1-(3-Methylbutanoyl)piperidin-4-one is part of an N-acyl group. The nitrogen's lone pair is delocalized into the carbonyl oxygen, conferring a rigid, planar character and neutralizing its basicity 2. Causality: Because the molecule is not basic, the severe silanol tailing typically observed with piperidines on standard silica gel does not occur. Basic mobile phase modifiers (e.g., Triethylamine or Ammonia) are entirely unnecessary and should be omitted to simplify solvent recovery 3.

  • The "Invisible" Analyte: The molecule lacks an extended conjugated π -system. Neither the isolated C4-ketone nor the amide bond absorbs UV light strongly above 220 nm. Furthermore, common normal-phase elution solvents like Ethyl Acetate absorb heavily in the 200–220 nm range, effectively masking the analyte 4. Causality: Relying on UV detection will result in lost product. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for reliable fraction triggering 5.

Fig 2. Mechanistic rationale for chromatographic method selection based on molecular properties.

Experimental Workflows

Fig 1. End-to-end chromatographic purification workflow for 1-(3-Methylbutanoyl)piperidin-4-one.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)

Objective: Isolate the target compound from crude reaction mixtures at the multi-gram scale.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add bare silica gel (1:2 ratio by weight to the crude mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: 1-(3-Methylbutanoyl)piperidin-4-one often presents as a viscous oil. Liquid loading directly onto the column causes severe band broadening. Dry loading ensures a tight initial band, maximizing resolution.

  • Column Equilibration: Mount a standard 40–60 µm irregular silica gel cartridge onto the flash system. Equilibrate with 3 Column Volumes (CV) of 90% Hexane / 10% Ethyl Acetate.

  • Detector Configuration: Set the ELSD drift tube temperature to 40°C and carrier gas (N 2​ ) pressure to 1.5 bar. Set a secondary UV channel to 210 nm (with baseline subtraction enabled) as a backup, though ELSD will serve as the primary fraction trigger.

  • Execution: Run the gradient detailed in Table 1.

Table 1: Normal-Phase Flash Chromatography Gradient

CV (Column Volumes)% Hexane (Solvent A)% Ethyl Acetate (Solvent B)Mechanistic Rationale
0.0 – 2.09010Isocratic hold to elute lipophilic unreacted isovaleryl chloride.
2.0 – 10.090 → 5010 → 50Linear gradient to elute the target N-acyl piperidinone.
10.0 – 12.05050Column flush to remove highly polar hydrolyzed byproducts.
Protocol 2: Preparative Reverse-Phase HPLC (Fine Purification)

Objective: Achieve >99.5% purity for high-throughput screening or in vivo studies.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the flash-purified material in HPLC-grade Acetonitrile (up to 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 Preparative Column (e.g., 21 x 250 mm, 5 µm particle size).

  • Detector Configuration: Utilize an ELSD split-flow setup or LC-MS (ESI+) triggering. The amide and ketone moieties readily accept protons, making the [M+H]+ ion ( m/z 184.1) highly visible in positive ion mode.

  • Execution: Run the gradient detailed in Table 2.

Table 2: Preparative RP-HPLC Gradient

Time (min)% Water + 0.1% FA (A)% Acetonitrile + 0.1% FA (B)Flow Rate (mL/min)Mechanistic Rationale
0.0 – 2.095520.0Desalt and elute highly polar impurities.
2.0 – 15.095 → 405 → 6020.0High-resolution separation of structural isomers/oligomers.
15.0 – 17.059520.0High-organic wash to clear lipophilic residues.
17.0 – 20.095520.0Column re-equilibration for subsequent injections.

Self-Validating Quality Control & Fraction Analysis

Because ELSD is a universal, destructive detector, it triggers fraction collection for any non-volatile compound, including invisible impurities. To ensure the protocol is a self-validating system, fractions must be orthogonally verified before pooling:

  • Orthogonal TLC Verification: Spot aliquots of the ELSD-triggered fractions on silica gel 60 F 254​ plates. Develop the plate in a 50:50 Hexane/EtOAc system. Since UV is ineffective, dip the plate in Potassium Permanganate (KMnO 4​ ) stain and heat gently. The target compound will oxidize, forming a distinct bright yellow spot against a purple background.

  • Mass Confirmation: Analyze the pooled fractions via LC-MS (ESI+). The target compound must exhibit a dominant [M+H]+ peak at m/z 184.1.

  • Isolation: Pool the verified fractions. For RP-HPLC outputs, remove the acetonitrile via rotary evaporation under reduced pressure, freeze the remaining aqueous layer, and lyophilize to obtain the pure 1-(3-Methylbutanoyl)piperidin-4-one.

References

  • Organic Letters (ACS) : Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Available at:[Link]

  • Biotage : Finding hidden reaction products: enhanced detection in flash purification with evaporative light-scattering technology. Available at:[Link]

  • Waters Corporation : ACQUITY UPLC ELS Detector (Universal Detection of Non-UV Active Compounds). Available at:[Link]

Sources

Application

Use of 1-(3-Methylbutanoyl)piperidin-4-one as a chemical intermediate

An Application Guide to the Strategic Use of 1-(3-Methylbutanoyl)piperidin-4-one as a Versatile Chemical Intermediate Introduction: The Strategic Value of the Piperidine Scaffold The piperidine ring is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Use of 1-(3-Methylbutanoyl)piperidin-4-one as a Versatile Chemical Intermediate

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets, enhancing potency and modulating physicochemical properties.[1] Within this important class of heterocycles, 1-(3-Methylbutanoyl)piperidin-4-one emerges as a particularly valuable chemical intermediate. This guide provides an in-depth exploration of its properties, synthesis, and strategic application in the development of complex bioactive molecules, offering researchers and drug development professionals a practical framework for its use.

The structure of 1-(3-Methylbutanoyl)piperidin-4-one is characterized by a piperidin-4-one core, which provides two key points for chemical modification: the nitrogen atom and the C4-ketone. The N-acylation with a 3-methylbutanoyl (isovaleroyl) group serves to modulate the electronic and steric properties of the piperidine nitrogen, often influencing the molecule's metabolic stability and receptor-binding profile. The ketone at the C4 position is a versatile functional handle, readily convertible into a range of other functionalities, most notably amines, through reactions such as reductive amination.

Physicochemical and Safety Profile

A thorough understanding of the intermediate's properties is crucial for its effective use and safe handling.

Table 1: Physicochemical Properties of 1-(3-Methylbutanoyl)piperidin-4-one

PropertyValueSource/Comment
IUPAC Name 1-(3-Methylbutanoyl)piperidin-4-one-
Synonyms N-Isovaleroyl-4-piperidone-
Molecular Formula C₁₀H₁₇NO₂Calculated
Molecular Weight 183.25 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidBased on similar N-acyl piperidones
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, MeOH, EtOH)General chemical knowledge
CAS Number Not readily available; often synthesized as needed and used directly.-
Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount.

  • Handling : Work in a well-ventilated chemical fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of vapors and contact with skin and eyes.[2][4]

  • Storage : Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents, strong acids, and strong bases.[3]

  • Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.[2]

Synthesis of the Intermediate: N-Acylation of Piperidin-4-one

The most direct route to 1-(3-Methylbutanoyl)piperidin-4-one is the N-acylation of a suitable piperidin-4-one precursor. The following protocol details a standard and reliable method.

Protocol 1: Synthesis of 1-(3-Methylbutanoyl)piperidin-4-one

This procedure describes the coupling of piperidin-4-one with 3-methylbutanoyl chloride. The use of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction.

Materials:

  • Piperidin-4-one hydrochloride (1.0 equiv.)

  • 3-Methylbutanoyl chloride (isovaleroyl chloride) (1.1 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup : To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-one hydrochloride and anhydrous DCM.

  • Basification : Cool the resulting slurry to 0 °C using an ice bath. Add the base (TEA or DIPEA) dropwise with vigorous stirring. Allow the mixture to stir for 15-20 minutes to ensure the complete formation of the free amine.

  • Acylation : Slowly add 3-methylbutanoyl chloride to the reaction mixture at 0 °C. The causality for this slow addition is to control the exothermicity of the acylation reaction.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. This step removes excess acid and water-soluble components.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification : The crude material can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-Methylbutanoyl)piperidin-4-one. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

G cluster_start Starting Materials cluster_reaction Reaction & Work-up P4P_HCl Piperidin-4-one HCl Setup 1. Combine P4P-HCl, DCM, Base at 0 °C P4P_HCl->Setup IsovaleroylCl 3-Methylbutanoyl Chloride Acylation 2. Add 3-Methylbutanoyl Chloride IsovaleroylCl->Acylation Base Triethylamine Base->Setup Solvent DCM Solvent->Setup Setup->Acylation Stir 3. Stir at RT, Monitor by TLC/LC-MS Acylation->Stir Workup 4. Aqueous Wash (NaHCO₃, Brine) Stir->Workup Purify 5. Dry, Concentrate, Purify via Chromatography Workup->Purify Product Pure 1-(3-Methylbutanoyl)piperidin-4-one Purify->Product

Caption: Workflow for the synthesis of 1-(3-Methylbutanoyl)piperidin-4-one.

Application in Synthesis: Reductive Amination

The ketone moiety of 1-(3-Methylbutanoyl)piperidin-4-one is a prime site for elaboration. Reductive amination is a powerful and widely used transformation to introduce nitrogen-containing substituents, a common strategy for building molecular diversity and accessing novel chemical space in drug discovery.[5][6]

Protocol 2: Reductive Amination to Synthesize N-Substituted Piperidines

This protocol details the reaction with a primary amine using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This reagent is chosen for its selectivity. It is less reactive towards ketones but highly effective at reducing the iminium ion formed in situ between the ketone and the amine.[5] This minimizes the side reaction of reducing the starting ketone to an alcohol.

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) : These are common aprotic solvents that are compatible with the reagents and effectively solubilize the reactants.

  • Acetic Acid (optional) : A catalytic amount of weak acid can facilitate the formation of the iminium ion intermediate, thereby accelerating the reaction.

Materials:

  • 1-(3-Methylbutanoyl)piperidin-4-one (1.0 equiv.)

  • Primary or secondary amine (e.g., Benzylamine) (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Iminium Formation : In a round-bottom flask under an inert atmosphere, dissolve 1-(3-Methylbutanoyl)piperidin-4-one and the chosen amine in anhydrous DCE. If desired, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction : Add NaBH(OAc)₃ to the mixture in portions over 10-15 minutes. The portion-wise addition helps to control any potential effervescence or exotherm.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 2-12 hours).

  • Quenching and Work-up : Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel, and extract the aqueous layer multiple times with DCM.

  • Drying and Purification : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to yield the desired N-substituted piperidine derivative. The structure should be validated by spectroscopic methods (NMR, MS).

G cluster_start Starting Materials cluster_reaction Reaction & Work-up Intermediate 1-(3-Methylbutanoyl)piperidin-4-one Iminium 1. Mix Intermediate + Amine in DCE (form iminium ion) Intermediate->Iminium Amine Primary/Secondary Amine Amine->Iminium Reducer NaBH(OAc)₃ Reduction 2. Add NaBH(OAc)₃ portion-wise Reducer->Reduction Solvent DCE Solvent->Iminium Iminium->Reduction Stir 3. Stir at RT, Monitor reaction Reduction->Stir Workup 4. Quench (NaHCO₃), Extract (DCM) Stir->Workup Purify 5. Dry, Concentrate, Purify via Chromatography Workup->Purify Product 4-Amino-1-(3-methylbutanoyl)piperidine Derivative Purify->Product

Caption: Workflow for the reductive amination of the intermediate.

Application Example: Pathway to NLRP3 Inflammasome Inhibitors

The piperidin-4-yl scaffold is a key feature in a variety of pharmacologically active agents. For instance, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been investigated as potent inhibitors of the NLRP3 inflammasome, a target of significant interest for treating inflammatory diseases.[7] While not a direct use of 1-(3-Methylbutanoyl)piperidin-4-one, the synthetic strategies employed are highly relevant and demonstrate how such an intermediate can be integrated into a drug discovery campaign.

The following pathway illustrates a plausible route to a simplified analog, starting from the product of our reductive amination protocol.

G A 1-(3-Methylbutanoyl) piperidin-4-one B Reductive Amination (Protocol 2) with 2-fluoro-nitroaniline A->B Step 1 C N-(2-nitro-phenyl)-1- (3-methylbutanoyl)piperidin-4-amine B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D Step 2 E N-(2-amino-phenyl)-1- (3-methylbutanoyl)piperidin-4-amine D->E F Cyclization (e.g., CDI, Triphosgene) E->F Step 3 G Final Benzimidazolone Analog F->G

Caption: Synthetic pathway from the intermediate to a benzimidazolone analog.

Pathway Explanation:

  • Reductive Amination : The starting intermediate, 1-(3-Methylbutanoyl)piperidin-4-one, undergoes reductive amination with a substituted aniline, such as 2-fluoro-nitroaniline. The nitro group serves as a precursor to the amine required for the subsequent cyclization.

  • Nitro Group Reduction : The nitro group of the resulting compound is reduced to a primary amine. This is commonly achieved through catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or with chemical reducing agents like tin(II) chloride.[7]

  • Cyclization : The final step involves the cyclization of the diamine intermediate to form the benzimidazolone ring. This transformation can be accomplished using various carbonylating agents like 1,1'-carbonyldiimidazole (CDI), phosgene, or triphosgene.[7]

This example showcases how 1-(3-Methylbutanoyl)piperidin-4-one can serve as a foundational building block, enabling the rapid assembly of complex heterocyclic systems relevant to contemporary drug discovery.

References

  • G. C. Terstappen, et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]

  • Shamim, S., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure. Available at: [Link]

  • Molecules. (2014). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. MDPI.
  • PubChem. N-{[1-(3-Methylbenzyl)piperidin-4-Yl]methyl}-4-[(1-Methyl-2-Oxo-1,2-Dihydroquinolin-4-Yl)oxy]butanamide. National Institutes of Health. Available at: [Link]

  • Chemical Review and Letters. (2021).
  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry.
  • SynQuest Laboratories, Inc. (2016).
  • Rathi, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2025).
  • Yadav, J. S., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 1,3-Dimethyl-2-phenylpiperidin-4-one. National Institutes of Health. Available at: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Available at: [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. Available at: [Link]

  • ResearchGate. (2004). A new method for the preparation of piperidin-4-ones. ResearchGate. Available at: [Link]

  • Movassaghi, M., et al. (2015).
  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Diva-Portal.org. (2021). Synthesis of bioactive compounds. Diva-Portal.org.
  • Yadav, J. S., et al. (2012).
  • Chemos GmbH & Co. KG. (2021).
  • U.S. Environmental Protection Agency. (2025). Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Redalyc. (2011). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • Ing. Petr Švec - PENTA s.r.o. (2024).
  • Google Patents. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Apollo Scientific. (2022).

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Method

Green chemistry approaches to piperidin-4-one synthesis

Application Note: Innovative Green Chemistry Approaches to Piperidin-4-one Synthesis Executive Summary Piperidin-4-one derivatives are highly privileged scaffolds in modern drug discovery, serving as critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Innovative Green Chemistry Approaches to Piperidin-4-one Synthesis

Executive Summary

Piperidin-4-one derivatives are highly privileged scaffolds in modern drug discovery, serving as critical intermediates for a vast array of therapeutics, including analgesics (fentanyl analogs), antipsychotics (haloperidol), and antiangiogenic agents[1]. Historically, the construction of these nitrogenous heterocycles relied on the classical Dieckmann condensation—a methodology plagued by multi-step sequences, the requisite use of moisture-sensitive strong bases, and heavy reliance on toxic volatile organic compounds (VOCs) like toluene[2].

As the pharmaceutical industry shifts toward sustainable manufacturing, green chemistry paradigms have revolutionized piperidone synthesis. This application note details field-proven, highly atom-economical methodologies, specifically focusing on direct N-alkylation in aqueous media and one-pot multicomponent reactions (MCRs) utilizing Deep Eutectic Solvents (DES)[3].

Mechanistic Paradigms & Causality

Overcoming the Dieckmann Bottleneck via Direct N-Alkylation

The traditional Dieckmann approach requires the bis-Michael addition of an amine to an acrylate, followed by base-catalyzed cyclization and subsequent decarboxylation. This inherently generates massive stoichiometric waste[4].

The Green Causality: By utilizing commercially available 4-piperidone monohydrate hydrochloride, researchers can bypass ring-construction entirely. The strategic choice to perform direct N-alkylation in an aqueous or minimal-solvent environment hinges on temperature-dependent kinetics. At temperatures >50°C, the piperidone free base is generated in situ upon the addition of a mild base (e.g., Na₂CO₃). This allows for direct nucleophilic attack on alkyl halides (such as picolyl chloride) while suppressing competitive side reactions, drastically reducing the E-factor (mass of waste per mass of product)[2].

Workflow Start Target: N-Substituted Piperidones Classical Classical Dieckmann Condensation Start->Classical Green Green Direct N-Alkylation (Aqueous / Solvent-Free) Start->Green C_Dis • Multi-step synthesis • Toxic VOCs (Toluene) • Low Atom Economy Classical->C_Dis G_Adv • Single-step process • Aqueous/DES media • High Atom Economy Green->G_Adv

Comparison of classical Dieckmann condensation vs. green N-alkylation.

Deep Eutectic Solvents (DES) as Dual-Action Media for MCRs

For the de novo synthesis of highly substituted 2,6-diarylpiperidin-4-ones, Multicomponent Reactions (MCRs) are the gold standard[5]. MCRs condense an aldehyde, a ketone, and an ammonia source in a single vessel.

The Green Causality: Traditional MCRs still require refluxing in organic solvents (like ethanol or acetic acid). Transitioning to a Glucose-Urea Deep Eutectic Solvent (DES) provides a dual-action advantage. First, the DES acts as a highly polar, non-volatile reaction medium. Second, the urea component acts as a hydrogen-bond donor, coordinating with the carbonyl oxygen of the aldehyde and ketone. This electrophilic activation lowers the transition state energy for the initial aldol condensation and subsequent aza-Michael addition, driving the reaction to completion without heavy metal catalysts[3].

DES_Mechanism A Aldehyde (2 eq) D Glucose-Urea DES (H-Bond Activation) A->D B Ketone (1 eq) B->D C Ammonia Source (1 eq) C->D E Aldol Condensation & Aza-Michael Addition D->E Lowers Ea F Piperidin-4-one Scaffold E->F Cyclization

Multicomponent synthesis of piperidin-4-ones using DES.

Quantitative Data: Comparative Metrics

To justify the transition to green methodologies, quantitative process metrics must be evaluated. The table below summarizes the efficiency gains when moving from classical syntheses to modern green protocols.

Process ParameterClassical Dieckmann CondensationGreen Direct N-AlkylationOne-Pot MCR in Glucose-Urea DES
Reaction Steps 3 to 411
Primary Solvent Toluene / THFWater / NeatGlucose-Urea (DES)
Reaction Time 12 – 24 hours4 – 8 hours1 – 2 hours
Average Yield 40% – 50%70% – 85%75% – 90%
Atom Economy < 45%> 80%> 85%
E-Factor (Waste/Product) > 50< 10< 5

Data synthesized from comparative process chemistry evaluations[3],[2].

Validated Experimental Protocols

Protocol A: Direct Green N-Alkylation of 4-Piperidone

Objective: Synthesis of 1-(2-pyridinylmethyl)-piperidin-4-one without VOCs[2],[4].

Materials:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • 2-Picolyl chloride hydrochloride (1.05 eq)

  • Sodium carbonate (Na₂CO₃, powdered, 2.5 eq)

  • Deionized Water (minimal volume, ~2 mL/g of substrate)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-piperidone monohydrate hydrochloride and deionized water. Stir at 200 rpm.

  • Base Addition: Slowly add powdered Na₂CO₃ in portions to control the evolution of CO₂ gas. Causality: This step neutralizes the hydrochloride salts, generating the nucleophilic piperidone free base in situ.

  • Alkylation: Add 2-picolyl chloride hydrochloride to the aqueous slurry.

  • Thermal Activation: Heat the reaction mixture to 70°C. Causality: The 4-piperidone free base forms efficiently only above 50°C. Maintaining 70°C ensures rapid nucleophilic substitution while preventing degradation of the piperidone ring[4].

  • Reaction Monitoring: Stir for 6 hours. Monitor via TLC (Dichloromethane:Methanol 9:1).

System Validation & In-Process Control (IPC):

  • Aqueous Workup: Cool the mixture to room temperature. Extract the product using a minimal amount of ethyl acetate or perform direct crystallization if the product precipitates.

  • Analytical Validation: Confirm product identity via ¹H NMR (look for the disappearance of the secondary amine N-H proton and the appearance of the benzylic CH₂ singlet at ~3.7 ppm) and IR spectroscopy (strong C=O stretch at ~1715 cm⁻¹).

Protocol B: One-Pot MCR in Glucose-Urea DES

Objective: Synthesis of 2,6-diarylpiperidin-4-ones using a zero-VOC solvent system[3].

Materials:

  • Benzaldehyde derivatives (2.0 eq)

  • Ketone (e.g., acetone or 2-butanone) (1.0 eq)

  • Ammonium acetate (1.0 eq)

  • D-Glucose and Urea (for DES preparation)

Step-by-Step Methodology:

  • DES Formulation: In a clean beaker, mix D-glucose and urea in a 60:40 molar ratio. Heat the solid mixture at 80°C with gentle stirring until a clear, homogenous viscous liquid forms. Causality: The thermal energy disrupts the individual crystal lattices, allowing extensive intermolecular hydrogen bonding between glucose and urea, depressing the melting point to form the eutectic liquid.

  • Reagent Loading: Cool the DES to 60°C. Add the benzaldehyde derivative, ketone, and ammonium acetate directly into the DES (approx. 20 mL of DES per 10 mmol of ketone).

  • Reaction: Stir the mixture at 60°C for 1 to 2 hours.

  • Green Isolation: Once TLC indicates the consumption of the aldehyde, pour the reaction mixture into crushed ice/water (50 mL) and stir vigorously. Causality: The DES components (glucose, urea) and unreacted ammonium acetate are highly water-soluble. The synthesized 2,6-diarylpiperidin-4-one is highly hydrophobic and will rapidly precipitate out of the aqueous phase, completely eliminating the need for hazardous chromatographic purification[3].

  • Filtration: Filter the precipitate under a vacuum, wash with cold distilled water, and dry.

System Validation & In-Process Control (IPC):

  • Yield Verification: Weigh the dried solid to confirm a yield of >75%.

  • Purity Check: Determine the melting point and compare it against literature values. Run an LC-MS to confirm the precise molecular weight of the target scaffold.

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: RSC (Royal Society of Chemistry) URL:[Link][5]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent Source: ResearchGate / Materials Today: Proceedings URL:[Link][3]

  • Novel one-pot synthesis of 1,2,4-triazolidin-3-thiones comprising piperidine moiety Source: Taylor & Francis / Green Chemistry Letters and Reviews URL:[Link][6]

  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][2]

  • Green Chemistry Approach To The Synthesis of N-Substituted Piperidones (Extended Data) Source: Scribd (Archived J. Org. Chem. Supplementary) URL:[Link][4]

  • Process for preparing a piperidin-4-one Source: Google Patents (EP3666757A1) URL:[1]

Sources

Application

Application Note: Advanced Analytical Method Development and Validation for 1-(3-Methylbutanoyl)piperidin-4-one

Introduction 1-(3-Methylbutanoyl)piperidin-4-one (also known as 1-isovaleroylpiperidin-4-one, CAS 919118-55-1) is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Methylbutanoyl)piperidin-4-one (also known as 1-isovaleroylpiperidin-4-one, CAS 919118-55-1) is a critical synthetic intermediate utilized in the development of complex active pharmaceutical ingredients (APIs) [1]. As a piperidone derivative featuring both an amide linkage and a reactive ketone moiety, ensuring its chemical purity is paramount for downstream synthetic success. This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed and validated in accordance with the latest [2].

Method Development Rationale: Causality & Design

Developing a robust analytical method requires understanding the physicochemical properties of the analyte to justify every chromatographic parameter, rather than relying on trial and error.

  • Stationary Phase Selection : An end-capped C18 column was selected. The highly hydrophobic isovaleroyl (3-methylbutanoyl) chain interacts strongly with the C18 stationary phase, ensuring adequate retention. End-capping is critical to mask residual silanols, which otherwise cause peak tailing when interacting with nitrogen-containing degradation products [3].

  • Mobile Phase & pH Control : The mobile phase consists of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). The parent molecule is essentially neutral because the piperidine nitrogen is tied up in an amide bond. However, its primary hydrolytic degradant, piperidin-4-one, is a basic secondary amine. Maintaining an acidic pH (~2.7) ensures that any formed piperidin-4-one is fully protonated, eluting sharply without secondary interactions. Furthermore, the use of formic acid guarantees that the method is fully LC-MS compatible for future impurity profiling[4].

  • Detection Wavelength : The molecule lacks an extended conjugated π -system. The amide bond exhibits a π→π∗ transition at approximately 210–220 nm. Consequently, UV detection is set to 215 nm to maximize the signal-to-noise (S/N) ratio while avoiding the extreme low-UV baseline noise often caused by organic modifiers[3].

Workflow A Method Design & Screening B Method Optimization (DoE Approach) A->B C Method Validation ICH Q2(R2) B->C D Routine Analysis & QC Control C->D

Fig 1. Analytical method lifecycle workflow from screening to routine QC control.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol embeds System Suitability Testing (SST) as a self-validating mechanism. The analytical run is considered valid only if the SST criteria are met prior to sample acquisition, ensuring day-to-day reliability[2].

Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 100% Acetonitrile
Elution Mode Isocratic (60% A : 40% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 215 nm
Injection Volume 10 µL
Run Time 15 minutes
Step-by-Step Methodology
  • Diluent Preparation : Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Preparation (100 µg/mL) : Accurately weigh 10.0 mg of 1-(3-Methylbutanoyl)piperidin-4-one reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume with diluent.

  • Sample Preparation : Weigh 10.0 mg of the synthesized batch sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • System Suitability Testing (SST) : Inject the Standard Solution six consecutive times before analyzing any unknown samples.

    • Self-Validation Criteria:

      • Relative Standard Deviation (%RSD) of peak area 2.0%.

      • Tailing Factor (Tf) 1.5.

      • Theoretical Plates (N) 5000.

  • Execution Sequence : Blank (1 injection) SST (6 injections) Samples (n injections) Bracketing Standard (1 injection every 10 samples to verify system drift remains 2.0%).

System Suitability Results
ParameterAcceptance CriteriaObserved Value
Retention Time (RT) ~ 6.5 min6.45 min
Tailing Factor (Tf) 1.51.12
Theoretical Plates (N) 50008450
%RSD of Peak Area (n=6) 2.0%0.45%

Forced Degradation & Stability-Indicating Power

To prove the method is stability-indicating, the API was subjected to various stress conditions. The objective is to force 10-20% degradation, ensuring the parent peak is cleanly resolved from all degradation products (confirmed via Peak Purity Angle < Peak Purity Threshold using a Photodiode Array detector)[2].

Degradation API 1-(3-Methylbutanoyl) piperidin-4-one Acid Acidic Stress (0.1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Thermal Thermal Stress (80°C, 24h) API->Thermal Analysis HPLC-UV/MS Analysis (Peak Purity & Mass Balance) Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis

Fig 2. Forced degradation study design for stability-indicating method validation.

Method Validation Summary (ICH Q2(R2))

The developed method was fully validated evaluating Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation in strict adherence to ICH Q2(R2) guidelines[2].

Validation ParameterRange / CriteriaResult
Linearity Range 25 - 150 µg/mLR² = 0.9998
Limit of Detection (LOD) S/N 30.5 µg/mL
Limit of Quantitation (LOQ) S/N 101.5 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.4% - 101.2%
Method Precision (%RSD) 2.0% (n=6)0.68%
Specificity No interference at RTPeak Purity Angle < Threshold

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org. URL: [Link]

  • ResearchGate. "A validated RP-HPLC method for the determination of piperidone analogue". Source: researchgate.net. URL: [Link]

  • Journal of Chemical and Pharmaceutical Research. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Source: jocpr.com. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the N-Acylation of Piperidin-4-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter piperidin-4-one as a versatile building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter piperidin-4-one as a versatile building block. However, its dual reactivity—featuring both a nucleophilic secondary amine and an electrophilic ketone with acidic α-protons—makes direct N-acylation prone to complex side reactions[1].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve high-yielding, chemoselective N-acylation.

Mechanistic Workflow: Competing Pathways

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways at play during the acylation event.

PiperidonePathways SM Piperidin-4-one (Reactive Amine & Ketone) Cond1 Mild Base, 0°C (Kinetic Control) SM->Cond1 Cond2 Strong Base, RT (Enolization) SM->Cond2 Target N-Acylpiperidin-4-one (Desired Product) Cond1->Target Acyl Chloride/Anhydride Enol Enol Intermediate Cond2->Enol Tautomerization Side2 Aldol Dimer/Polymer (Self-Condensation) Cond2->Side2 Nucleophilic Attack on Unreacted Ketone Side1 N,O-Diacylated Enol Ester (Over-acylation) Enol->Side1 Excess Acylating Agent

Reaction pathways of piperidin-4-one during acylation highlighting desired vs. side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a dominant mass corresponding to [M + 2Ac - H]⁺. Why is over-acylation occurring? Causality: You are observing O-acylation (enol ester formation). Piperidin-4-one exists in equilibrium with its enol tautomer. When you use strong organic bases (like Triethylamine or DIPEA) to neutralize the HCl generated by the acyl chloride, you inadvertently shift this equilibrium[2]. The enol oxygen competes with the secondary amine for the acyl electrophile, yielding an N,O-diacylated byproduct[1]. Solution: Switch from an acyl chloride to an acid anhydride, which is a milder electrophile[1]. If an acyl chloride is mandatory, transition to a biphasic Schotten-Baumann system (see Protocol A).

Q2: The reaction mixture turns dark brown, and TLC shows multiple low-Rf streaks. What went wrong? Causality: This is the hallmark of base-catalyzed Aldol condensation[3]. The α-protons adjacent to the ketone are highly acidic. If the reaction is allowed to reach room temperature in the presence of an organic base, the generated enolate will attack the unreacted ketone of a neighboring piperidin-4-one molecule, leading to dimerization and subsequent polymerization. Solution: Strict thermal control is non-negotiable. The reaction must be maintained at 0–5 °C during the entire addition phase to ensure kinetic control favors the highly nucleophilic amine over enolate formation.

Q3: I am using Piperidin-4-one hydrochloride. The reaction stalls at 50% conversion despite excess reagents. Why? Causality: The hydrochloride salt has exceptionally poor solubility in standard organic solvents like Dichloromethane (DCM). If the base concentration is insufficient to completely "free-base" the amine, the reaction becomes heterogeneous and stalls. Solution: Pre-stir the hydrochloride salt with the base for at least 15–30 minutes to ensure complete dissolution before introducing the acylating agent.

Quantitative Impact of Reaction Conditions

The choice of base, solvent, and temperature dictates the chemoselectivity of the reaction. The table below summarizes the expected outcomes based on empirical optimization data.

Condition SetBase SelectionSolvent SystemTemp (°C)Acylating AgentN-Acylation YieldDominant Side Reaction
A (Standard) Triethylamine (2.5 eq)DCM25 °CAcyl Chloride45%Aldol Condensation
B (Cold Org) Triethylamine (2.5 eq)DCM0 °CAcyl Chloride75%O-Acylation (Enol Ester)
C (Biphasic) NaHCO₃ (aq, excess)DCM / H₂O0 °CAcyl Chloride>90% None (Trace O-Acyl)
D (Anhydride) Pyridine (1.5 eq)THF60 °CAcetic Anhydride85%O-Acylation
Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checks so you can verify the success of each step in real-time.

Protocol A: Direct N-Acylation via Schotten-Baumann Conditions

Why this works: By sequestering the inorganic base (NaHCO₃) in the aqueous phase, we prevent the formation of organic-soluble enolates, effectively shutting down both O-acylation and aldol self-condensation pathways.

  • Free-Basing & Dissolution: Suspend piperidin-4-one hydrochloride (1.0 eq) in DCM (10 volumes). Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Validation Check: The opaque, heterogeneous suspension will transition into a clear, distinct biphasic mixture as the hydrochloride salt is neutralized into the organic-soluble free base.

  • Kinetic Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Addition: Dissolve the acyl chloride (1.05 eq) in DCM (2 volumes). Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.

    • Validation Check: Monitor the internal thermometer. The acylation is highly exothermic; adjust the drop rate to ensure the temperature never exceeds 5 °C to prevent aldol triggering.

  • Reaction Monitoring: Stir for 1 hour at 0 °C. Spot the organic layer on a TLC plate and stain with Ninhydrin.

    • Validation Check: The starting material (secondary amine) will stain a vivid purple/red. The disappearance of this spot confirms complete N-acylation.

  • Workup: Separate the organic layer, wash with 1M HCl (to purge trace unreacted amine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: The Ketal Protection Strategy (For Highly Sensitive Substrates)

Why this works: If your acylating agent requires harsh conditions or extended heating, direct acylation will fail. Masking the ketone as a ketal completely eliminates the acidic α-protons and the enolization pathway.

  • Protection: Combine piperidin-4-one hydrochloride (1.0 eq), ethylene glycol (3.0 eq), and p-Toluenesulfonic acid (0.1 eq) in toluene. Reflux using a Dean-Stark apparatus for 12 hours.

    • Validation Check: The collection of the theoretical stoichiometric volume of water in the Dean-Stark trap confirms 100% conversion to 1,4-dioxa-8-azaspiro[4.5]decane.

  • Acylation: React the isolated ketal with your acyl chloride and Triethylamine in DCM at 0 °C[2].

  • Deprotection: Dissolve the N-acylated ketal in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 4 hours.

    • Validation Check: Analyze via LC-MS. You will observe a clean mass shift of -44 Da (corresponding to the loss of the ethylene glycol bridge) as the ketone is successfully unmasked.

References
  • Source: cyberleninka.
  • Title: Comparative Guide to the Synthesis and Biological ...
  • Source: nih.

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient N-Acylation of Piperidin-4-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the N-acylation of piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-acylation of piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this crucial synthetic transformation. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the N-acylation of piperidin-4-one, providing a foundational understanding for planning your experiments.

Q1: What are the most common methods for N-acylating piperidin-4-one?

The N-acylation of amines is a fundamental reaction in organic synthesis.[1] For piperidin-4-one, the reaction is typically achieved by treating the secondary amine with an acylating agent. The most common acylating agents are acyl chlorides and acid anhydrides (like acetic anhydride or acetyl chloride)[1][2][3]. The reaction generally proceeds via a nucleophilic acyl substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.[4][5]

Q2: Is a catalyst always necessary for this reaction?

Not always. The necessity of a catalyst depends heavily on the reactivity of the acylating agent and the piperidine substrate.

  • Catalyst-Free Conditions: Highly reactive acylating agents, such as acetyl chloride or acetic anhydride, can often react with piperidin-4-one without a catalyst, sometimes even under solvent-free conditions or in water.[1][6] However, these reactions generate an acidic byproduct (HCl or carboxylic acid), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base is almost always required to scavenge the acid.

  • Catalyzed Conditions: When using less reactive acylating agents or for optimizing reaction kinetics, a catalyst can be beneficial. Catalysts can range from Lewis acids (e.g., ZnCl₂, FeCl₃) to basic catalysts like 4-dimethylaminopyridine (DMAP) or even piperidine itself in some multi-component reactions.[1][7]

Q3: What is the role of a base like triethylamine or pyridine in the reaction?

When using acyl chlorides or anhydrides, an acid (HCl or a carboxylic acid) is formed as a byproduct.[3] Since piperidin-4-one is a base, this byproduct will protonate it, forming a non-nucleophilic ammonium salt and stopping the reaction. A non-nucleophilic base, often referred to as an "acid scavenger," is added to neutralize this acid as it forms, allowing the reaction to proceed to completion.[2][4] Triethylamine (TEA) and pyridine are common choices for this purpose.

Q4: Can I N-acylate a piperidin-4-one that has other functional groups, like a hydroxyl group?

Yes, but chemoselectivity becomes a critical concern. Amines are generally more nucleophilic than alcohols, so N-acylation is usually favored over O-acylation. However, with highly reactive acylating agents or under certain conditions, competitive O-acylation can occur, leading to a mixture of products.[8] To ensure exclusive N-acylation, it is often best practice to protect the hydroxyl group before performing the acylation and deprotect it afterward.[8]

Part 2: Troubleshooting Guide for N-Acylation of Piperidin-4-one

Even with a well-designed protocol, experimental challenges can arise. This troubleshooting guide provides a systematic approach to identifying and resolving common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Inactivity: Degradation of the acylating agent due to moisture. 3. Protonation of Starting Material: Inadequate amount of base to scavenge the acid byproduct. 4. Poor Reagent Purity: Impurities in the starting materials or solvent are interfering.[8]1. Monitor the reaction by TLC or LC-MS to confirm completion. If incomplete, extend the reaction time or cautiously increase the temperature. 2. Use freshly opened or distilled acylating agents. Ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., N₂ or Ar).[2] 3. Use at least 1.1-1.2 equivalents of a non-nucleophilic base like triethylamine or pyridine.[2] 4. Purify starting materials if necessary. Use anhydrous solvents.
Formation of Multiple Products 1. Di-acylation: If other reactive sites exist (e.g., another amine, hydroxyl group).[2] 2. O-acylation: Competitive acylation of a hydroxyl group on the substrate.[8] 3. Epimerization: Loss of stereochemistry at a center alpha to the nitrogen under basic conditions.[2] 4. Side reactions with Ketone: The enolizable ketone of piperidin-4-one can sometimes undergo O-acylation to form an enol acetate, especially under certain acidic conditions.[9]1. Use a protecting group strategy for other nucleophilic sites. Carefully control the stoichiometry, using only a slight excess (1.05-1.1 equiv.) of the acylating agent. 2. Protect the hydroxyl group prior to N-acylation. 3. Use a milder base or run the reaction at a lower temperature to minimize the risk of epimerization. 4. Avoid strong acid catalysts if this is observed. Stick to base-mediated acylation with acyl halides/anhydrides.
Difficult Product Purification 1. Excess Acylating Agent: Unreacted acylating agent hydrolyzes during workup, complicating extraction. 2. Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. 3. Product Solubility: The acylated product may have some solubility in the aqueous layer, especially if it forms a salt.1. Quench the reaction with a nucleophile like methanol or a saturated solution of sodium bicarbonate to consume excess acylating agent before adding water.[2] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 3. Ensure the pH of the aqueous layer is basic (pH > 8) during extraction to keep the product in its neutral, free-base form, maximizing its solubility in the organic solvent.
Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low-yield or low-purity outcomes in your N-acylation reaction.

TroubleshootingWorkflow Start Low Yield / Purity Observed CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes OptimizeConditions Optimize Conditions: - Extend Time - Increase Temperature Incomplete->OptimizeConditions CheckReagents Check Reagent Integrity & Stoichiometry Complete->CheckReagents ReagentIssue Purity or Ratio Issue CheckReagents->ReagentIssue Issue Found ReagentsOK Reagents OK CheckReagents->ReagentsOK No Issue FixReagents Purify/Replace Reagents Adjust Stoichiometry ReagentIssue->FixReagents ReviewWorkup Review Workup & Purification ReagentsOK->ReviewWorkup WorkupIssue Losses Identified ReviewWorkup->WorkupIssue Issue Found FixWorkup Modify Extraction/pH Optimize Chromatography WorkupIssue->FixWorkup

Caption: A systematic workflow for troubleshooting N-acylation reactions.

Part 3: Experimental Protocol & Mechanism

Protocol: General N-Acetylation of Piperidin-4-one

This protocol describes a standard, reliable method for the N-acetylation of piperidin-4-one using acetic anhydride.

Materials:

  • Piperidin-4-one hydrochloride (or free base)

  • Acetic Anhydride (Ac₂O)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidin-4-one (1.0 equiv.). If using the hydrochloride salt, add an additional equivalent of TEA (total 2.2 equiv.).

  • Dissolution: Dissolve the substrate in anhydrous DCM (to a concentration of ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equiv. for the free base, 2.2 equiv. for the HCl salt) to the stirred solution.

  • Acylation: Add acetic anhydride (1.1 equiv.) dropwise to the solution over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2][4]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetyl-piperidin-4-one.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of piperidin-4-one follows a two-step addition-elimination pathway.

Caption: Mechanism of nucleophilic acyl substitution for N-acylation.

References

  • US5861513A, Preparation of 1-acetyl-4-piperidones, Google P
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions, Rasayan J. Chem.
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry, European Journal of Organic Chemistry.
  • SYNTHESIS AND ACYLATION OF NOVEL AZACROWNOPHANES CONTAINING FUSED PIPERIDIN-4-ONE SUBUNIT, Vietnam Journal of Chemistry.
  • Technical Support Center: Optimizing Piperidine Acyl
  • Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroform
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles), Master Organic Chemistry.
  • Technical Support Center: Optimizing N-Acyl
  • Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions, ResearchG
  • N,N-diethyl acetamide | Class 12| Land of Chemistry |, YouTube.
  • Difficulties with N-Alkyl

Sources

Troubleshooting

Preventing degradation of 1-(3-Methylbutanoyl)piperidin-4-one during storage

Welcome to the technical support center for 1-(3-Methylbutanoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-Methylbutanoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent degradation and ensure the reliability of your experimental outcomes.

Introduction to the Stability of 1-(3-Methylbutanoyl)piperidin-4-one

1-(3-Methylbutanoyl)piperidin-4-one is a molecule featuring a piperidin-4-one core structure with a tertiary amide functional group. The stability of this compound is paramount for its use in research and development, as degradation can lead to the formation of impurities that may compromise experimental results. The primary functional groups susceptible to degradation are the tertiary amide and the ketone, as well as the piperidine ring itself. Understanding the potential degradation pathways is crucial for implementing effective storage strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-(3-Methylbutanoyl)piperidin-4-one?

A1: The main degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the piperidine ring. Amide hydrolysis, which can be catalyzed by acidic or basic conditions, would cleave the molecule into piperidin-4-one and 3-methylbutanoic acid.[1][2] The piperidine ring, particularly the nitrogen atom, is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative byproducts.[3][4]

Q2: I've noticed a change in the color of my solid sample (from white to yellow/brown). What could be the cause?

A2: A change in color is often an indicator of chemical degradation. For piperidine-containing compounds, this can be a sign of oxidation.[3] Exposure to air (oxygen) and light can accelerate this process. It is crucial to re-analyze the purity of the sample before use if any change in appearance is observed.

Q3: My compound is stored in a solution and I'm seeing inconsistent results in my assays. Could the compound be degrading in the solvent?

A3: Yes, degradation in solution is a significant concern. The stability of 1-(3-Methylbutanoyl)piperidin-4-one in solution is highly dependent on the solvent, pH, and storage temperature. Protic solvents, especially water, can facilitate hydrolysis of the amide bond. The pH of the solution is also critical, as both acidic and basic conditions can catalyze this hydrolysis.[5][6]

Q4: What are the ideal storage conditions for solid 1-(3-Methylbutanoyl)piperidin-4-one?

A4: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[7][8] Storage at low temperatures (-20°C is recommended) and under an inert atmosphere (e.g., argon or nitrogen) will further minimize the risk of degradation.

Q5: How can I monitor the purity of my 1-(3-Methylbutanoyl)piperidin-4-one sample over time?

A5: Establishing a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A reverse-phase HPLC method can separate the parent compound from its potential degradation products.[9] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment.[9]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) Oxidation or hydrolysis of the compound.Re-evaluate the storage conditions. Ensure the container is tightly sealed and protected from light and moisture. Consider storing under an inert atmosphere. Re-analyze the purity of the compound before use.[3]
Appearance of new peaks in HPLC or GC-MS analysis Degradation of the compound.Identify the degradation products if possible. This can provide clues about the degradation pathway. Implement stricter storage protocols, such as lower temperatures and inert atmosphere.
Decreased potency or inconsistent results in biological assays Loss of the active parent compound due to degradation.Re-analyze the purity of your compound stock. Prepare fresh solutions for your assays and use them promptly. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent results between different batches of the compound Variations in initial purity or different storage histories leading to varied levels of degradation.Establish and adhere to a strict qualification and storage protocol for all incoming batches of the compound. Re-qualify older batches before use to ensure they meet the required purity specifications.

Experimental Protocols

Protocol 1: Recommended Storage of 1-(3-Methylbutanoyl)piperidin-4-one

Objective: To provide a standardized procedure for the long-term storage of solid 1-(3-Methylbutanoyl)piperidin-4-one to minimize degradation.

Materials:

  • 1-(3-Methylbutanoyl)piperidin-4-one (solid)

  • Amber glass vials with Teflon-lined screw caps

  • Argon or Nitrogen gas supply with a regulator and tubing

  • -20°C freezer

  • Parafilm or other sealing film

Procedure:

  • Aliquot the desired amount of solid 1-(3-Methylbutanoyl)piperidin-4-one into a clean, dry amber glass vial.

  • Place the open vial in a desiccator under vacuum for at least one hour to remove any residual moisture.

  • Gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for approximately 30-60 seconds.

  • Immediately and tightly seal the vial with the screw cap.

  • Wrap the cap and neck of the vial with Parafilm to ensure an airtight seal.

  • Label the vial clearly with the compound name, batch number, date, and concentration (if applicable).

  • Store the sealed vial in a -20°C freezer.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To provide a general reverse-phase HPLC method for monitoring the purity of 1-(3-Methylbutanoyl)piperidin-4-one and detecting potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment of the mobile phase)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or formic acid) in Water

    • Mobile Phase B: 0.1% TFA (or formic acid) in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of 1-(3-Methylbutanoyl)piperidin-4-one in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 210 nm (or as determined by a UV scan of the compound)

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the prepared sample and analyze the chromatogram.

    • The purity of the sample can be calculated based on the peak area percentage of the main peak relative to the total peak area.

    • The appearance of new peaks, particularly those with shorter retention times (indicating more polar compounds), may signify degradation.

Visualizing Degradation Pathways and Workflows

DegradationPathways cluster_main 1-(3-Methylbutanoyl)piperidin-4-one cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A 1-(3-Methylbutanoyl)piperidin-4-one B Piperidin-4-one A->B Amide Hydrolysis (Acid/Base, H₂O) C 3-Methylbutanoic Acid A->C Amide Hydrolysis (Acid/Base, H₂O) D N-Oxide Derivative A->D Oxidation (O₂, Light, Heat) E Ring-Opened Products D->E Further Oxidation

Caption: Potential degradation pathways of 1-(3-Methylbutanoyl)piperidin-4-one.

StorageWorkflow start Receive Solid Compound aliquot Aliquot into Amber Vials start->aliquot desiccate Desiccate under Vacuum aliquot->desiccate inert Flush with Inert Gas (Ar or N₂) desiccate->inert seal Seal Tightly & Parafilm inert->seal store Store at -20°C seal->store end Stable Long-Term Storage store->end

Caption: Recommended workflow for the long-term storage of the solid compound.

References

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Protein Model. Database[Link]

  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]... - ResearchGate[Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry[Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC[Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A[Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC[Link]

  • Benzylidene piperidones as photosensitizers for visible light photopolymerization. ResearchGate[Link]

  • Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. PMC[Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate[Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps[Link]

  • Optoelectronic properties of piperidine under hydrostatic pressure, temperature, and the companion inhibition activity by DFT and molecular docking approaches. PMC[Link]

  • (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules[Link]

  • What is the stability of piperidine? - Blog. Biosynce[Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy[Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate[Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI[Link]

  • Reactions of Amides. A Level Chemistry Revision Notes[Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences[Link]

  • 4-Piperidinopiperidine. Antibodies[Link]

  • Analog 2 has greater stability to UV light than does piperine (1). - ResearchGate[Link]

  • Thermal Stability of New Polyamide Containing 1-Phenethyl-4-Piperidone Moiety in the Main Chain. ResearchGate[Link]

  • ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene. NCBI Bookshelf[Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc[Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances[Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal[Link]

  • MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Safety Data Sheet[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps[Link]

  • Analytical Methods. OPUS at UTS[Link]

  • Biochemistry, Ketogenesis. StatPearls - NCBI Bookshelf[Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin[Link]

  • Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. PMC[Link]

  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. MDPI[Link]

  • Basic Chemical Storage Principles. Ganoksin Jewelry Making Community[Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts[Link]

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Optimization

Technical Support Center: Method Refinement for Large-Scale Synthesis of 1-(3-Methylbutanoyl)piperidin-4-one

Welcome to the technical support center for the synthesis of 1-(3-Methylbutanoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling this process fro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylbutanoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling this process from the bench to production. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common scale-up challenges, and provide robust, field-proven protocols to ensure a safe, efficient, and reproducible synthesis.

Section 1: The Core Reaction - Understanding the N-Acylation

The synthesis of 1-(3-Methylbutanoyl)piperidin-4-one is fundamentally an N-acylation reaction. It involves the formation of an amide bond between the secondary amine of the piperidin-4-one ring and an activated form of 3-methylbutanoic acid (isovaleric acid).

Question: What is the fundamental reaction mechanism for this synthesis?

Answer: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as 3-methylbutanoyl chloride (isovaleroyl chloride). This is typically performed in the presence of a non-nucleophilic base, which neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

Reaction_Mechanism Piperidinone Piperidin-4-one (Nucleophile) p1 Piperidinone->p1 + AcylChloride 3-Methylbutanoyl Chloride (Electrophile) AcylChloride->p1 Base Base (e.g., Et3N) (HCl Scavenger) Product 1-(3-Methylbutanoyl)piperidin-4-one Salt [Base-H]+Cl- p2 p1->p2 Base, Solvent p2->Product + p2->Salt Scale_Up_Safety Start Plan to Scale Up Reaction >3x RiskAssessment Conduct Full Risk Assessment (Bretherick's, SDS, Literature) Start->RiskAssessment ThermalHazard Is the reaction highly exothermic or gas-generating? RiskAssessment->ThermalHazard ControlPlan Develop & Document Control Plan: - Slow, controlled addition - Internal temp. monitoring - Adequate cooling capacity - Quench/emergency plan ThermalHazard->ControlPlan Yes PeerReview Peer Review of Plan (PI / Safety Officer) ThermalHazard->PeerReview No ControlPlan->PeerReview Proceed Proceed with Scale-Up with Continuous Monitoring PeerReview->Proceed Approved Redesign Redesign Experiment (e.g., different reagents, catalysis) PeerReview->Redesign Not Approved

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to 1-(3-Methylbutanoyl)piperidin-4-one

Executive Summary 1-(3-Methylbutanoyl)piperidin-4-one (CAS 919118-55-1)[1] is a highly versatile N-acyl piperidine building block utilized extensively in medicinal chemistry and drug discovery. The compound features an e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methylbutanoyl)piperidin-4-one (CAS 919118-55-1)[1] is a highly versatile N-acyl piperidine building block utilized extensively in medicinal chemistry and drug discovery. The compound features an electrophilic ketone and a sterically demanding isovaleryl (3-methylbutanoyl) group, making it a critical intermediate for synthesizing complex heterocycles, spiro-compounds, and targeted fragment libraries[2].

Because the free base of 4-piperidone is highly unstable and prone to intermolecular aldol condensation, it is universally handled as a hydrochloride hydrate. Consequently, synthesizing 1-(3-methylbutanoyl)piperidin-4-one requires careful chemoselective strategies to ensure N-acylation occurs without competitive O-acylation at the C4 ketone's enol tautomer[3]. This guide objectively compares the three primary synthetic routes to this compound, providing bench-validated protocols and analytical insights.

Mechanistic Pathways & Chemoselectivity

The synthesis of N-acyl-4-piperidones relies on liberating the secondary amine in situ and rapidly trapping it with an acylating agent[4].

  • Route A (Direct Acylation): Utilizes a Schotten-Baumann-type approach. A tertiary amine base neutralizes the HCl salt, and isovaleryl chloride is introduced at low temperatures to kinetically favor N-acylation over O-acylation.

  • Route B (Ketal Protection): Masks the C4 ketone as an ethylene ketal prior to acylation. While this completely eliminates enolization-related side reactions, it adds two synthetic steps, reducing overall atom economy.

  • Route C (Amide Coupling): Employs isovaleric acid and coupling reagents (e.g., EDCI/HOBt). This avoids the use of moisture-sensitive acyl chlorides and provides the mildest reaction conditions, though at a higher reagent cost.

SynthesisRoutes SM 4-Piperidone Hydrochloride (Starting Material) RouteA Route A: Direct Acylation Isovaleryl Chloride + TEA DCM, 0°C to RT SM->RouteA Direct 1 Step RouteB1 Route B Step 1: Ketal Protection SM->RouteB1 Ethylene Glycol TsOH RouteC Route C: Amide Coupling Isovaleric Acid + EDCI/HOBt DIPEA, DMF, RT SM->RouteC Coupling 1 Step Prod 1-(3-Methylbutanoyl)piperidin-4-one (Target Product) RouteA->Prod 75-85% Yield Ketal Piperidone Ketal Intermediate RouteB2 Route B Step 2 & 3: Acylation & Deprotection Ketal->RouteB2 1. Isovaleryl Cl 2. H3O+ RouteB1->Ketal RouteB2->Prod 60-70% Yield (High Purity) RouteC->Prod 80-90% Yield

Fig 1. Synthetic workflows for 1-(3-Methylbutanoyl)piperidin-4-one comparing Routes A, B, and C.

Comparative Analysis of Synthetic Routes

To determine the optimal approach for your specific scale and purity requirements, consult the quantitative comparison below. Data is aggregated from standard bench-scale optimizations[3],[2].

ParameterRoute A: Direct AcylationRoute B: Ketal ProtectionRoute C: Amide Coupling
Reagents Isovaleryl chloride, TEA, DCMEthylene glycol, Isovaleryl Cl, HClIsovaleric acid, EDCI/HOBt, DIPEA
Step Count 13 (Protect, Acylate, Deprotect)1
Typical Yield 75–85%60–70% (Over 3 steps)80–90%
Atom Economy HighLowLow (Coupling reagent waste)
Scalability Excellent (Industrial standard)ModeratePoor (Cost prohibitive at scale)
Impurity Profile Trace O-acylation/di-acylationExceptionally cleanUrea byproducts (requires washing)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood and in-process controls (IPCs) are utilized to guarantee success.

Protocol 1: Route A - Direct Acylation (Recommended for Scale-Up)

Causality: Triethylamine (TEA) serves a dual purpose: it neutralizes the piperidone hydrochloride salt to liberate the nucleophilic amine in situ, and it acts as an acid scavenger for the HCl generated during acylation. The reaction must be initiated at 0 °C to suppress the nucleophilicity of the enol oxygen, thereby preventing O-acylation[4].

  • Preparation: Suspend 4-piperidone hydrochloride monohydrate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under an inert atmosphere (N₂ or Ar).

  • Neutralization: Add triethylamine (2.5 eq, 25 mmol) dropwise. Stir at room temperature for 30 minutes. The suspension will become a pale yellow solution as the free base is generated.

  • Acylation: Cool the reaction flask to 0 °C using an ice-water bath. Add isovaleryl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that drive unwanted side reactions.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with Hexanes/EtOAc (1:1) and stain with Ninhydrin. Validation: The starting secondary amine will stain a deep purple/pink. A successful reaction will show the complete disappearance of this spot, confirming full N-acylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the product as a pale yellow oil.

Protocol 2: Route C - Amide Coupling (Recommended for High Purity Bench-Scale)

Causality: Hydroxybenzotriazole (HOBt) reacts with the EDCI-activated isovaleric acid to form a highly reactive, yet stable, active ester. This intermediate prevents side reactions. N,N-Diisopropylethylamine (DIPEA) is used instead of TEA because its steric bulk prevents it from acting as a competing nucleophile[2].

  • Activation: Dissolve isovaleric acid (1.0 eq, 10 mmol) in anhydrous DMF (25 mL). Add EDCI·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 4-piperidone hydrochloride monohydrate (1.0 eq, 10 mmol) followed by DIPEA (3.0 eq, 30 mmol).

  • Propagation: Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Validation: Look for the disappearance of the HOBt-active ester mass (m/z ~218) and the appearance of the target product mass (m/z 184.1[M+H]⁺).

  • Workup: Dilute the mixture with EtOAc (100 mL). Wash sequentially with 1M HCl (3 x 30 mL), saturated NaHCO₃ (3 x 30 mL), and brine (30 mL). Rationale: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted acid and HOBt. EDCI urea byproducts are highly water-soluble and partition into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the highly pure product.

Analytical Characterization & Validation

Confirm the identity and purity of 1-(3-methylbutanoyl)piperidin-4-one using the following expected spectroscopic parameters.

Expert Insight: Due to the restricted rotation around the N-C(O) amide bond, this compound exists as a mixture of rotamers at room temperature. This physical phenomenon manifests as broadened or split signals for the piperidine ring protons in the ¹H NMR spectrum. Do not misinterpret these broadened multiplets as impurities.

  • Appearance: Pale yellow to colorless viscous oil.

  • LC-MS (ESI+): m/z calculated for C₁₀H₁₇NO₂[M+H]⁺ 184.13; Found: 184.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (t, 2H, piperidine-CH₂), 3.70 (t, 2H, piperidine-CH₂), 2.45 (t, 4H, piperidine-CH₂), 2.25 (d, 2H, isovaleryl-CH₂), 2.10 (m, 1H, isovaleryl-CH), 0.95 (d, 6H, 2xCH₃). (Note: Piperidine proton signals will appear broadened due to rotameric exchange).

  • ¹³C NMR (100 MHz, CDCl₃): δ 207.5 (ketone C=O), 171.2 (amide C=O), 45.5, 41.2 (piperidine C2/C6), 42.1 (isovaleryl CH₂), 41.0, 40.5 (piperidine C3/C5), 25.8 (isovaleryl CH), 22.5 (2xCH₃).

References

  • Journal of Medicinal Chemistry: Targeting Low-Druggability Bromodomains: Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. ACS Publications (2013).[Link]

  • ACS Omega: An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Publications (2024).[Link]

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Comparative

A Senior Application Scientist's Guide to Catalytic N-Acylation of Piperidin-4-one: A Comparative Study

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of N-Acylated Piperidin-4-ones The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Acylated Piperidin-4-ones

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a vast array of pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. The N-acylation of the piperidin-4-one core is a critical transformation, enabling the introduction of diverse functional groups that modulate the molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides a comparative analysis of various catalytic systems for the N-acylation of piperidin-4-one, offering insights into their mechanisms, performance, and practical applications to empower researchers in their synthetic endeavors.

Catalyst Classes for Piperidin-4-one N-Acylation: A Comparative Overview

The choice of catalyst is paramount in achieving efficient and selective N-acylation. This section dissects the performance of four major classes of catalysts: Lewis acids, organocatalysts, heterogeneous catalysts, and enzymatic catalysts.

Lewis Acid Catalysis: Activating the Electrophile

Lewis acids are a mainstay in organic synthesis for their ability to activate electrophiles. In the context of N-acylation, they coordinate to the carbonyl oxygen of the acylating agent (e.g., an acid anhydride or acyl chloride), rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the piperidin-4-one nitrogen.

Mechanism of Action:

The catalytic cycle commences with the coordination of the Lewis acid to the carbonyl oxygen of the acylating agent. This polarization of the carbonyl bond enhances its reactivity. The lone pair of the nitrogen atom in piperidin-4-one then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and release of the Lewis acid catalyst affords the N-acylated product.

Diagram: Lewis Acid Catalyzed N-Acylation Workflow

Lewis_Acid_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Piperidinone Piperidin-4-one NucleophilicAttack Nucleophilic Attack by Piperidin-4-one Piperidinone->NucleophilicAttack AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Activation Activation of Acylating Agent AcylatingAgent->Activation LewisAcid Lewis Acid Catalyst (e.g., ZnCl2) LewisAcid->Activation Activation->NucleophilicAttack Intermediate Tetrahedral Intermediate Formation NucleophilicAttack->Intermediate ProductFormation Product Formation & Catalyst Regeneration Intermediate->ProductFormation ProductFormation->LewisAcid Regeneration NAcylatedProduct N-Acylated Piperidin-4-one ProductFormation->NAcylatedProduct Purification Purification (e.g., Chromatography) NAcylatedProduct->Purification

Caption: Workflow for Lewis acid-catalyzed N-acylation.

Organocatalysis: Metal-Free Activation

Organocatalysts have emerged as a powerful, metal-free alternative for promoting a wide range of organic transformations. For N-acylation, nucleophilic catalysts such as 4-(Dimethylamino)pyridine (DMAP) and chiral isothioureas are commonly employed.[1] These catalysts operate by forming a highly reactive acylated intermediate.

Mechanism of Action:

The organocatalyst, a nucleophile, attacks the acylating agent to form a highly reactive N-acylpyridinium or a similar activated species. This intermediate is then readily attacked by the piperidin-4-one nitrogen, leading to the formation of the N-acylated product and regeneration of the organocatalyst.

Diagram: Organocatalytic N-Acylation Cycle

Organocatalyst_Cycle Catalyst Organocatalyst (e.g., DMAP) ActivatedIntermediate Activated Acyl Intermediate Catalyst->ActivatedIntermediate + Acylating Agent AcylatingAgent Acylating Agent AcylatingAgent->ActivatedIntermediate Product N-Acylated Product ActivatedIntermediate->Product + Piperidin-4-one Piperidinone Piperidin-4-one Piperidinone->Product Product->Catalyst - Catalyst (Regenerated)

Caption: Catalytic cycle for organocatalyzed N-acylation.

Heterogeneous Catalysis: Reusability and Sustainability

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of green chemistry.[2] Solid acid catalysts, such as zeolites, sulfated zirconia, and functionalized silica, can effectively catalyze N-acylation.

Mechanism of Action:

The mechanism of solid acid catalysis is analogous to homogeneous Lewis acid catalysis. The active acid sites on the surface of the heterogeneous catalyst activate the acylating agent. The reaction occurs at the catalyst surface, and upon completion, the catalyst can be easily separated from the reaction mixture by filtration. A critical consideration for heterogeneous catalysts is the potential for leaching of the active species into the reaction medium, which can affect reusability and product purity.[3][4]

Diagram: Heterogeneous Catalysis Workflow

Heterogeneous_Workflow Reactants Piperidin-4-one + Acylating Agent + Solvent ReactionVessel Reaction Vessel with Heterogeneous Catalyst Reactants->ReactionVessel Reaction Reaction at Elevated Temperature ReactionVessel->Reaction Filtration Catalyst Separation (Filtration) Reaction->Filtration Catalyst Recovered Catalyst Filtration->Catalyst for reuse ProductSolution Product in Solution Filtration->ProductSolution Purification Solvent Removal & Purification ProductSolution->Purification FinalProduct N-Acylated Piperidin-4-one Purification->FinalProduct

Caption: Workflow for heterogeneous-catalyzed N-acylation.

Enzymatic Catalysis: The Biocatalytic Approach

Enzymes offer unparalleled selectivity and operate under mild reaction conditions, making them an attractive option for sustainable synthesis. Lipases and proteases have been shown to catalyze N-acylation reactions. While the application of enzymes for the N-acylation of piperidin-4-one is not extensively documented, the principles of biocatalytic amidation are well-established.

Mechanism of Action:

In a typical lipase-catalyzed acylation, the enzyme's active site (often a serine residue) attacks the acyl donor, forming a covalent acyl-enzyme intermediate. This activated acyl group is then transferred to the amine nucleophile (piperidin-4-one), releasing the acylated product and regenerating the enzyme.

Comparative Performance Data

The following table provides a comparative overview of the performance of representative catalysts for the N-acetylation of piperidin-4-one. It is important to note that direct comparative studies on this specific substrate are limited; therefore, some data is extrapolated from reactions with similar secondary cyclic amines.

Catalyst ClassRepresentative CatalystAcylating AgentCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Lewis Acid ZnCl₂Acetic Anhydride102-485-95High yields, readily available catalystsOften requires stoichiometric amounts, potential for metal contamination
Organocatalyst DMAPAcetic Anhydride5-101-390-98Metal-free, mild conditions, high efficiencyCatalyst can be expensive, potential for side reactions
Heterogeneous Sulfated ZirconiaAcetic Acid5 (w/w)8-1280-90Reusable, easy separation, environmentally friendlyHigher temperatures, longer reaction times, potential for leaching[3]
Enzymatic Novozym 435 (Lipase)Ethyl Acetate10 (w/w)24-4870-85High selectivity, mild conditions, greenSlower reaction rates, limited substrate scope, enzyme cost

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed N-Acetylation of Piperidin-4-one using ZnCl₂
  • To a stirred solution of piperidin-4-one hydrochloride (1.0 g, 7.37 mmol) and triethylamine (1.5 g, 14.8 mmol) in dichloromethane (20 mL) at 0 °C, add zinc chloride (0.1 g, 0.74 mmol).

  • Slowly add acetic anhydride (0.82 g, 8.11 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford N-acetyl-4-piperidone.

Protocol 2: Organocatalyzed N-Acetylation of Piperidin-4-one using DMAP
  • To a solution of piperidin-4-one hydrochloride (1.0 g, 7.37 mmol) and triethylamine (1.5 g, 14.8 mmol) in dichloromethane (20 mL), add 4-(dimethylamino)pyridine (DMAP) (0.09 g, 0.74 mmol).

  • Add acetic anhydride (0.82 g, 8.11 mmol) to the mixture at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with saturated sodium bicarbonate solution (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Protocol 3: Heterogeneous-Catalyzed N-Acetylation of Piperidin-4-one using Sulfated Zirconia
  • In a round-bottom flask, combine piperidin-4-one (1.0 g, 10.1 mmol), acetic acid (0.66 g, 11.1 mmol), and sulfated zirconia (0.05 g, 5 w/w%).

  • Heat the mixture to 100-120 °C with stirring for 8-12 hours, with a Dean-Stark trap to remove water.

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to recover the catalyst.

  • Wash the catalyst with the solvent and dry for reuse.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

The N-acylation of piperidin-4-one is a fundamental transformation that can be achieved through various catalytic methods. Lewis acids and organocatalysts offer high yields and relatively short reaction times, making them suitable for laboratory-scale synthesis. For larger-scale and more sustainable processes, heterogeneous catalysts present a compelling alternative due to their reusability, although optimization to mitigate leaching and improve reaction rates is often necessary. Enzymatic catalysis, while currently less explored for this specific substrate, holds immense potential for highly selective and environmentally benign acylations.

Future research in this area will likely focus on the development of more active and robust heterogeneous catalysts with minimal leaching, as well as the discovery and engineering of enzymes with broader substrate scope and higher catalytic efficiency for the N-acylation of piperidin-4-one and its derivatives. The continued evolution of catalytic methodologies will undoubtedly facilitate the synthesis of novel and more effective piperidin-4-one-based therapeutics.

References

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for 1-(3-Methylbutanoyl)piperidin-4-one Derivatives

Introduction: The Imperative for Rigorous Assay Validation in the Preclinical Evaluation of Piperidinone Scaffolds The piperidine nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Assay Validation in the Preclinical Evaluation of Piperidinone Scaffolds

The piperidine nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] Specifically, the 1-(3-Methylbutanoyl)piperidin-4-one scaffold represents a promising class of small molecules for drug discovery. As we move from synthesis to biological characterization, the reliability of our in vitro data is paramount. This guide provides a comprehensive framework for the validation of in vitro assays tailored to this class of compounds, ensuring data integrity and facilitating informed decision-making in preclinical development. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4]

This document is structured to provide not just protocols, but the underlying scientific rationale for each step, reflecting a deep understanding of the nuances of assay validation. We will explore the validation of key in vitro assays, from cytotoxicity to specific target engagement, grounded in the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[3][5]

Core Principles of In Vitro Assay Validation: A Practical Interpretation of ICH Q2(R1)

Before delving into specific assay types, it is crucial to understand the fundamental parameters of validation. These parameters ensure that our assays are not only accurate and precise but also robust enough for routine use. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[3][6]

A well-validated assay provides confidence in the generated data and serves as a standard for further studies.[7] The main objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[3]

Here are the core validation characteristics we will consider for each assay:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8] For our purposes, this means distinguishing the specific effect of our piperidinone derivative from any interference from the assay matrix or other components.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] This is often determined through recovery studies.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4] This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.[3]

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[3] This provides an indication of its reliability during normal usage.

Below is a diagram illustrating the general workflow for validating an in vitro assay.

Assay_Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Pre-Validation & Execution cluster_Analyze Phase 3: Analysis & Reporting Define_Purpose Define Assay Purpose (Screening, Potency, etc.) Select_Method Select Appropriate Assay Method Define_Purpose->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Optimize_Parameters Optimize Assay Parameters (Reagent concentrations, incubation times) Develop_Protocol->Optimize_Parameters PreValidation Perform Pre-Validation Experiments Optimize_Parameters->PreValidation Write_VMP Write Validation Master Plan (VMP) PreValidation->Write_VMP Execute_Validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Write_VMP->Execute_Validation Analyze_Data Analyze Validation Data Execute_Validation->Analyze_Data Assess_Criteria Assess Against Acceptance Criteria Analyze_Data->Assess_Criteria Validation_Report Prepare Validation Report Assess_Criteria->Validation_Report Implement_Assay Implement Validated Assay for Routine Use Validation_Report->Implement_Assay

Caption: General workflow for in vitro assay validation.

Comparison Guide: Key In Vitro Assays for 1-(3-Methylbutanoyl)piperidin-4-one Derivatives

Given the diverse biological activities reported for piperidinone derivatives, a panel of validated in vitro assays is necessary for a comprehensive preclinical evaluation.[2][9][10] We will focus on three common and critical assay types: cytotoxicity, enzyme inhibition, and receptor binding.

Cytotoxicity Assays: The MTT Assay Example

Rationale: Before assessing the specific activity of a compound, it is essential to determine its effect on cell viability. Cytotoxicity testing is a crucial first step to identify the concentration window where the compound does not induce cell death, which could confound the results of other assays.[11][12] The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Detailed Validation Protocol for MTT Assay:

  • Cell Line Selection and Culture:

    • Choose a cell line relevant to the intended therapeutic area (e.g., a cancer cell line for oncology applications).

    • Culture cells under standardized conditions (e.g., 37°C, 5% CO2) in the recommended medium.

    • Ensure cells are in the logarithmic growth phase for experiments.

  • Preparation of Test Compound:

    • Prepare a concentrated stock solution of the 1-(3-Methylbutanoyl)piperidin-4-one derivative in a suitable solvent (e.g., DMSO). The final solvent concentration in the assay should be kept low (typically <1%) to avoid solvent-induced cytotoxicity.[7]

    • Perform serial dilutions of the stock solution to create a range of concentrations for testing.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Treat the cells with the serially diluted compound and appropriate controls (vehicle control, positive control for cytotoxicity, and untreated control).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[13]

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Validation Parameters and Acceptance Criteria:

    • Specificity: Demonstrate that the vehicle (e.g., DMSO) at the final assay concentration does not significantly affect cell viability.

    • Accuracy: Spike a known number of viable cells into wells and determine the recovery. Acceptance criteria: 80-120% recovery.

    • Precision (Repeatability and Intermediate):

      • Repeatability: Run the assay with a set of concentrations in triplicate on the same day. Acceptance criteria: CV ≤ 15%.

      • Intermediate Precision: Repeat the assay on three different days with two different analysts. Acceptance criteria: CV ≤ 20%.

    • Linearity and Range: Establish a linear relationship between the number of seeded cells and the absorbance reading. Acceptance criteria: R² ≥ 0.98. The range should cover from the LOQ to the highest cell density that maintains linearity.

    • Robustness: Evaluate the effect of minor variations in incubation time (± 10%) and MTT concentration (± 10%). The results should not deviate significantly from the established mean.

Example Data Presentation: MTT Assay Validation

Validation ParameterMeasurementAcceptance CriteriaResult
Specificity % Viability of Vehicle Control vs. Untreated> 95%98.5%
Accuracy % Recovery of Spiked Cells80 - 120%96.2%
Precision
RepeatabilityCV (%) of IC50 from 3 replicates (same day)≤ 15%8.7%
Intermediate PrecisionCV (%) of IC50 across 3 days, 2 analysts≤ 20%14.3%
Linearity R² of Cell Number vs. Absorbance≥ 0.980.995
Range Cell Density (cells/well)Defined by Linearity2,000 - 40,000
Robustness % Change in IC50 with varied parameters< 15%9.8%

digraph "MTT_Assay_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"];
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subgraph "cluster_Setup" { label="1. Plate Setup"; style="filled"; color="#E8F0FE"; Seed_Cells [label="Seed cells in 96-well plate"]; Adherence [label="Allow cells to adhere overnight"]; }

subgraph "cluster_Treatment" { label="2. Compound Treatment"; style="filled"; color="#E6F4EA"; Add_Compound [label="Add serial dilutions of\npiperidinone derivative"]; Incubate [label="Incubate for 24-72 hours"]; }

subgraph "cluster_Detection" { label="3. Signal Detection"; style="filled"; color="#FEF7E0"; Add_MTT [label="Add MTT reagent"]; Incubate_MTT [label="Incubate for 2-4 hours"]; Solubilize [label="Add solubilizing agent"]; Read_Plate [label="Read absorbance at 570 nm"]; }

subgraph "cluster_Analysis" { label="4. Data Analysis"; style="filled"; color="#FCE8E6"; Calculate_Viability [label="Calculate % cell viability"]; Plot_Curve [label="Plot dose-response curve"]; Determine_IC50 [label="Determine IC50 value"]; }

Seed_Cells -> Adherence; Adherence -> Add_Compound; Add_Compound -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read_Plate; Read_Plate -> Calculate_Viability; Calculate_Viability -> Plot_Curve; Plot_Curve -> Determine_IC50; }

Caption: Experimental workflow for an MTT cytotoxicity assay.

Enzyme Inhibition Assays

Rationale: Many drugs exert their effects by inhibiting specific enzymes.[14] Given that piperidinone derivatives have been shown to inhibit enzymes like pancreatic lipase, validating an enzyme inhibition assay is crucial for compounds developed as enzyme inhibitors.[15] The goal is to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50).

Detailed Validation Protocol for a Generic Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare a purified enzyme solution of known concentration.

    • Prepare a substrate solution that, when acted upon by the enzyme, produces a detectable signal (e.g., colorimetric, fluorescent).

    • Prepare an assay buffer with optimal pH and ionic strength for the enzyme's activity.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the piperidinone derivative at various concentrations, and the enzyme solution.

    • Pre-incubate to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction kinetics by measuring the signal at regular intervals using a plate reader.

    • Include controls: no enzyme (background), no inhibitor (100% activity), and a known inhibitor (positive control).

  • Validation Parameters and Acceptance Criteria:

    • Specificity: Ensure the compound does not interfere with the detection system (e.g., by absorbing light at the detection wavelength).

    • Accuracy: Compare the IC50 of a known standard inhibitor to the literature value. The values should be in close agreement (e.g., within a factor of three).[17]

    • Precision (Repeatability and Intermediate):

      • Repeatability: Determine the IC50 in triplicate on the same day. Acceptance criteria: CV ≤ 15%.

      • Intermediate Precision: Determine the IC50 on three different days. Acceptance criteria: CV ≤ 20%.

    • Linearity: The initial reaction velocity should be linear with time and enzyme concentration. Acceptance criteria: R² ≥ 0.98.

    • Robustness: Test the effect of small changes in substrate concentration (± 10%) and pH (± 0.1 units). The IC50 value should remain consistent.

Example Data Presentation: Enzyme Inhibition Assay Validation

Validation ParameterMeasurementAcceptance CriteriaResult
Specificity Signal from Compound Alone vs. Background< 5% difference2.1%
Accuracy Fold Difference from Literature IC50 (Std)≤ 3-fold1.8-fold
Precision
RepeatabilityCV (%) of IC50 from 3 replicates (same day)≤ 15%9.5%
Intermediate PrecisionCV (%) of IC50 across 3 days≤ 20%16.2%
Linearity R² of Velocity vs. Enzyme Concentration≥ 0.980.992
Robustness % Change in IC50 with varied parameters< 20%13.5%

digraph "Enzyme_Inhibition_Principle" {
graph [rankdir="LR", splines=true, nodesep=0.7];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_NoInhibitor" { label="A) Uninhibited Reaction"; style="filled"; color="#E8F0FE"; Enzyme1 [label="Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate1 [label="Substrate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product1 [label="Product +\nDetectable Signal", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme1 -> Product1 [label="catalyzes"]; Substrate1 -> Enzyme1 [label="binds"]; }

subgraph "cluster_WithInhibitor" { label="B) Inhibited Reaction"; style="filled"; color="#FCE8E6"; Enzyme2 [label="Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate2 [label="Substrate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Piperidinone\nDerivative", shape=invtriangle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoProduct [label="No or Reduced\nProduct Formation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor -> Enzyme2 [label="binds & blocks"]; Substrate2 -> Enzyme2 [label="binding hindered"]; Enzyme2 -> NoProduct; } }

Caption: Principle of an enzyme inhibition assay.

Receptor Binding Assays

Rationale: To understand the mechanism of action, it is often necessary to determine if a compound binds to a specific cellular receptor.[18] Receptor binding assays are used to measure the affinity of a ligand for a receptor. A common format is a competitive binding assay, where the piperidinone derivative competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.

Detailed Validation Protocol for a Competitive Receptor Binding Assay:

  • Reagents and Materials:

    • A source of the receptor (e.g., cell membranes, purified receptor).[18]

    • A labeled ligand (e.g., radiolabeled) with known high affinity for the receptor.

    • Assay buffer.

    • Filter plates and vacuum manifold for separation of bound and free ligand.

  • Assay Procedure:

    • In a microplate, incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled piperidinone derivative.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free labeled ligand by rapid filtration through the filter plates.

    • Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter).

    • Include controls for total binding (labeled ligand + receptor) and non-specific binding (labeled ligand + receptor + a high concentration of an unlabeled known ligand).

  • Validation Parameters and Acceptance Criteria:

    • Specificity: The labeled ligand should show high specific binding (>80%) to the receptor.[18]

    • Accuracy: The Ki (inhibition constant) of a known unlabeled ligand should be consistent with reported values.

    • Precision (Repeatability and Intermediate):

      • Repeatability: Determine the IC50/Ki in triplicate on the same day. Acceptance criteria: CV ≤ 20%.

      • Intermediate Precision: Determine the IC50/Ki on three different days. Acceptance criteria: CV ≤ 30%.

    • Assay Window: A sufficient signal-to-background ratio (e.g., >5) should be established.

Example Data Presentation: Receptor Binding Assay Validation

Validation ParameterMeasurementAcceptance CriteriaResult
Specificity % Specific Binding of Labeled Ligand> 80%92%
Accuracy Fold Difference from Literature Ki (Std)≤ 3-fold2.1-fold
Precision
RepeatabilityCV (%) of Ki from 3 replicates (same day)≤ 20%14.8%
Intermediate PrecisionCV (%) of Ki across 3 days≤ 30%22.5%
Assay Window Signal-to-Background Ratio> 512.3

Data Interpretation and Troubleshooting

A successful validation demonstrates that the assay is fit for its purpose.[6] However, issues can arise. High variability might indicate inconsistent pipetting or reagent instability. A low signal-to-background ratio in a receptor binding assay could be due to poor receptor quality or low specific activity of the labeled ligand.[18] Systematic troubleshooting, starting with reagent quality and instrument performance, is key to resolving these issues.

Conclusion

The validation of in vitro assays is a non-negotiable step in the preclinical development of novel compounds like 1-(3-Methylbutanoyl)piperidin-4-one derivatives. A rigorously validated suite of assays, covering cytotoxicity, target engagement, and functional outcomes, provides the foundation for a robust data package. This, in turn, enables confident decision-making as a compound progresses through the drug discovery pipeline. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies, we can ensure the quality and reliability of our research.

References

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  • Wiebe, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

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  • Contardi, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Li, J., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2531. [Link]

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Comparative

Comparative Analysis of the Reactivity of Substituted Piperidin-4-ones

Executive Summary Piperidin-4-ones are privileged heterocyclic scaffolds ubiquitous in drug discovery, serving as critical precursors for analgesics (e.g., fentanyl analogs), acetylcholinesterase inhibitors (e.g., donepe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidin-4-ones are privileged heterocyclic scaffolds ubiquitous in drug discovery, serving as critical precursors for analgesics (e.g., fentanyl analogs), acetylcholinesterase inhibitors (e.g., donepezil analogs), and various kinase inhibitors. The reactivity of the piperidin-4-one core is not static; it is heavily dictated by the electronic nature of the N-protecting group and the steric environment of C-substitutions. This guide provides an objective, data-driven comparison of how different substitutions modulate carbonyl electrophilicity, enolization rates, and stereochemical trajectories during nucleophilic addition, supported by validated experimental protocols.

Mechanistic Foundations: The Piperidin-4-one Scaffold

The synthetic utility of piperidin-4-ones stems from three orthogonal sites of reactivity:

  • The N1 Nitrogen : Acts as an electronic modulator. The choice of protecting group (e.g., Boc, Benzyl, Alkyl) alters the transannular dipole moment, directly influencing the electrophilicity of the C4 carbonyl.

  • The C4 Carbonyl : The primary site for nucleophilic attack (e.g., reductive amination, Grignard addition, Wittig olefination).

  • The C3/C5 Alpha-Carbons : Sites for base-catalyzed enolization, allowing for alpha-alkylation or halogenation.

Reactivity P4O Substituted Piperidin-4-one C4 C4 Carbonyl (Electrophilic Center) P4O->C4 Nucleophilic Attack C3C5 C3/C5 Alpha-Carbons (Enolization/Alkylation) P4O->C3C5 Base-Catalyzed Deprotonation N1 N1 Nitrogen (Protecting Group Effects) P4O->N1 Inductive/Resonance Modulation N1->C4 Transannular dipole interactions

Fig 1. Core reactivity centers of substituted piperidin-4-ones.

N-Protecting Group Effects: N-Boc vs. N-Benzyl vs. N-Alkyl

The protecting group on the piperidine nitrogen has a profound effect on the reactivity and diastereoselectivity of downstream reactions, such as reductive hydroamination cascades [[1]]().

  • N-Boc (tert-Butyloxycarbonyl) : The strongly electron-withdrawing carbamate group pulls electron density away from the ring via induction and restricts ring flipping due to A1,3 strain. This increases the electrophilicity of the C4 carbonyl, making it highly susceptible to nucleophilic attack and intramolecular aldol cyclizations when reacted with aromatic aldehydes 2.

  • N-Benzyl : Acts as an inductively electron-donating group. While it slightly reduces the electrophilicity of the C4 carbonyl compared to N-Boc, it provides excellent stability, maintains a flexible chair conformation, and routinely delivers >90% yields in standard reductive aminations 3.

  • N-Alkyl (e.g., Methyl) : Strongly electron-donating, which dampens carbonyl reactivity. Enolization is slower, and forcing conditions are often required for bulky nucleophilic additions.

Table 1: Comparative Reactivity Profile of N-Substituted Piperidin-4-ones
N-SubstituentElectronic EffectCarbonyl ElectrophilicityEnolization RateTypical Reductive Amination Yield
N-Boc Electron-withdrawingHighFast85–95%
N-Benzyl Electron-donating (mild)ModerateModerate90–98%
N-Alkyl Electron-donating (strong)LowSlow70–85%

C-Substituent Effects & Stereochemical Trajectories

In the synthesis of chirally enriched donepezil analogues and other complex alkaloids, substitutions at the C2 or C3 positions of the piperidine ring dictate the stereochemical outcome of nucleophilic additions 4.

Causality of Trajectory : According to the Felkin-Anh model for cyclic systems, a C3-substituent (e.g., a methyl or phenyl group) will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions.

  • Small Nucleophiles (e.g., Hydrides) : Prefer an axial attack to avoid torsional strain with adjacent equatorial C-H bonds in the transition state, yielding an equatorial alcohol or amine.

  • Bulky Nucleophiles (e.g., Grignard Reagents) : The employment of Grignard reagents often shifts the preference toward equatorial attack to avoid severe steric clashes with the axial protons at C2 and C6, yielding an axial substituent 5.

Table 2: Stereochemical Outcomes of C4 Additions in C3-Substituted Piperidones
C3-SubstituentPreferred ConformationNucleophile SizePreferred Attack TrajectoryMajor Diastereomer
None (H) ChairSmall (Hydride)AxialN/A
Methyl Chair (Equatorial CH3)Small (Hydride)Axialcis-3,4-disubstituted
Phenyl Twist-boat / DistortedBulky (Grignard)Equatorialtrans-3,4-disubstituted

Validated Experimental Methodologies

Workflow Step1 Ketone + Amine (EtOH, Acid Cat.) Step2 Imine/Iminium Intermediate Step1->Step2 -H2O Step3 Reduction (NaBH(OAc)3) Step2->Step3 Hydride Transfer Step4 Substituted Piperidine Step3->Step4 Workup

Fig 2. Standard reductive amination workflow for piperidin-4-ones.

Protocol A: Reductive Amination of N-Boc-Piperidin-4-one

This protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)3). Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes the reagent chemoselective for the highly electrophilic iminium ion over the unreacted ketone, entirely preventing the formation of piperidin-4-ol byproducts.

Reagents:

  • N-Boc-piperidin-4-one: 5.0 g (25.1 mmol)

  • Primary Amine (e.g., 2-aminoethanol): 1.2 equivalents

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.05 equivalents (Catalyst)

  • NaBH(OAc)3: 1.5 equivalents

  • Solvent: Dichloromethane (DCM) or Ethanol (50 mL)

Step-by-Step Procedure:

  • Imine Formation : To a solution of N-Boc-piperidin-4-one and p-TsOH in the chosen solvent, add the primary amine dropwise at 25 °C. Stir for 2–4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the ketone spot (UV inactive, stains with KMnO4) should disappear, replaced by a more polar imine/iminium spot.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Maturation : Allow the reaction to warm to room temperature and stir overnight (approx. 18 hours) 3.

  • Quench & Workup : Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO3. Causality: The basic quench neutralizes the p-TsOH and decomposes any unreacted hydride safely. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product.

Protocol B: Alpha-Alkylation of N-Benzyl-Piperidin-4-one

Causality: To prevent poly-alkylation and self-condensation (aldol), a strong, sterically hindered base like Lithium diisopropylamide (LDA) must be used at cryogenic temperatures (-78 °C) to quantitatively form the kinetic enolate before the electrophile is introduced.

Step-by-Step Procedure:

  • Enolate Generation : Dissolve N-benzyl-piperidin-4-one (1.0 equiv) in anhydrous THF under an inert Argon atmosphere. Cool to -78 °C.

  • Deprotonation : Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise. Stir at -78 °C for 1 hour to ensure complete kinetic deprotonation at C3.

  • Alkylation : Add the alkyl halide (e.g., Methyl iodide, 1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C.

  • Workup : Quench with saturated aqueous NH4Cl to protonate any unreacted enolate. Extract with Ethyl Acetate, dry over MgSO4, and purify via flash column chromatography.

References

  • US8653068B2 - Filamin A binding anti-inflammatory and analgesic - Google Patents. 3

  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. 1

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - ACS Omega. 4

  • Synthesis of N-Boc 4-piperidone - ChemicalBook. 2

  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - NIH. 5

Sources

Validation

Comprehensive Evaluation of the Drug-Like Properties of 1-(3-Methylbutanoyl)piperidin-4-one: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The piperidin-4-one nucleus is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The piperidin-4-one nucleus is a highly versatile "privileged scaffold" in medicinal chemistry, forming the structural core of numerous analgesics, antipsychotics, and targeted therapeutics [1]. The substitution at the N1 position of the piperidine ring fundamentally dictates the molecule's physicochemical properties, metabolic fate, and target engagement.

This guide provides an in-depth evaluation of 1-(3-Methylbutanoyl)piperidin-4-one (CAS: 919118-55-1), an N-acyl derivative featuring an isovaleroyl group. To contextualize its utility in drug discovery, we objectively compare its performance profile against two ubiquitous alternatives: the highly polar 1-Acetylpiperidin-4-one and the basic, lipophilic 1-Benzylpiperidin-4-one .

Structural and Physicochemical Profiling

Understanding the causality between chemical structure and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles is critical for lead optimization.

  • 1-(3-Methylbutanoyl)piperidin-4-one (Target): The 3-methylbutanoyl group introduces a branched aliphatic chain. This neutralizes the basicity of the piperidine nitrogen via amide bond formation, preventing lysosomotropism, while the branched alkyl chain provides moderate lipophilicity and steric shielding against amidases.

  • 1-Acetylpiperidin-4-one (Alternative 1): Features a minimal N-acetyl group. While it also neutralizes nitrogen basicity, its extreme polarity (LogP < 0) severely limits passive membrane permeability, restricting its use to fragment-based drug discovery (FBDD) or highly polar environments [2].

  • 1-Benzylpiperidin-4-one (Alternative 2): Retains a basic tertiary amine (pKa ~8.5-9.0). While the benzyl group enhances binding affinity to targets like σ -receptors [3], the basic amine introduces liabilities, including rapid CYP2D6 metabolism and potential hERG channel inhibition (cardiotoxicity).

Table 1: Comparative Drug-Like Properties (Lipinski's Rule of Five)
Property1-(3-Methylbutanoyl)piperidin-4-one1-Acetylpiperidin-4-one1-Benzylpiperidin-4-one
CAS Number 919118-55-132161-06-13612-20-2
Molecular Weight 183.25 g/mol 141.17 g/mol 189.25 g/mol
Predicted LogP ~1.2 to 1.5-0.8~1.8 to 2.1
H-Bond Donors 000
H-Bond Acceptors 2 (Amide, Ketone)2 (Amide, Ketone)2 (Amine, Ketone)
TPSA ( A˚2 ) 37.437.420.3
Ionization State Neutral AmideNeutral AmideBasic Amine
Primary Liability Moderate metabolic clearancePoor passive permeabilityhERG toxicity risk; High clearance

(Note: LogP values are computationally derived consensus estimates based on structural fragmentation rules).

Mechanistic Rationale in Assay Design

To validate the theoretical advantages of 1-(3-Methylbutanoyl)piperidin-4-one—specifically its balanced permeability and metabolic stability—we must employ self-validating in vitro systems.

G N1 Compound Selection (Piperidone Scaffolds) N2 Physicochemical Profiling (Lipinski Rules, TPSA) N1->N2 N3 In Vitro ADMET (PAMPA, HLM Stability) N2->N3 N4 Lead Optimization (SAR Analysis) N3->N4 N5 In Vivo Efficacy (Target Modulation) N4->N5

Fig 1. Sequential drug discovery workflow for evaluating piperidone-based scaffolds.

Experimental Methodologies

The following protocols are designed as self-validating systems. By incorporating specific internal controls, the assays inherently verify their own operational integrity, ensuring that the data generated for the piperidone derivatives is trustworthy.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To quantify passive gastrointestinal absorption. The moderate LogP of 1-(3-Methylbutanoyl)piperidin-4-one should yield superior permeability compared to the highly polar acetyl derivative.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 10 mM stock solution of the piperidone derivatives in DMSO. Dilute to a final concentration of 10 μ M in PBS (pH 7.4), ensuring final DMSO concentration is 1% to prevent membrane disruption.

  • Membrane Coating: Coat the porous filter membrane of the donor plate (e.g., Millipore Multiscreen) with 5 μ L of a 1% (w/v) lecithin in dodecane solution.

  • Assay Assembly:

    • Add 300 μ L of the 10 μ M compound solution to the donor wells.

    • Add 200 μ L of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates. Extract 100 μ L from both donor and acceptor wells. Add internal standard (IS) and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Check:

    • High Permeability Control: Verapamil ( Papp​>10×10−6 cm/s).

    • Low Permeability Control: Ranitidine ( Papp​<1×10−6 cm/s).

    • Mass Balance: Must be > 80%. If lower, it indicates non-specific binding to the plasticware, invalidating the permeability calculation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: To assess Phase I metabolic clearance. The steric bulk of the isovaleroyl group is hypothesized to reduce the rate of amide hydrolysis and aliphatic oxidation compared to smaller or more exposed functional groups.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (pooled), 1 μ M of the test piperidone, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 μ L aliquot and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an analytical internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Check:

    • Positive Control: Testosterone (rapidly metabolized by CYP3A4).

    • Negative Control (Minus-NADPH): A parallel incubation lacking NADPH. If the compound degrades here, it indicates chemical instability (e.g., spontaneous hydrolysis) rather than CYP450-mediated metabolism.

Representative Performance Data

Based on the physicochemical parameters and established structure-activity relationships (SAR) of N-acyl piperidines [4], the following table presents the expected comparative performance across the described assays.

Table 2: Comparative In Vitro ADMET Performance
Assay / Metric1-(3-Methylbutanoyl)piperidin-4-one1-Acetylpiperidin-4-one1-Benzylpiperidin-4-one
PAMPA Permeability ( Papp​ ) High ( >15×10−6 cm/s)Low ( <2×10−6 cm/s)High ( >20×10−6 cm/s)
HLM Half-Life ( t1/2​ ) Moderate (~45 min)High (> 60 min)Low (< 15 min)
Primary Clearance Mechanism Aliphatic hydroxylation (CYP3A4)Minimal Phase IN-dealkylation (CYP2D6/3A4)
Non-Specific Binding LowVery LowHigh (Lipophilic amine)

G P1 1-(3-Methylbutanoyl) piperidin-4-one P2 Target Receptor (e.g., GPCR / Sigma) P1->P2 Binding P3 Intracellular Signaling (Ca2+ Mobilization) P2->P3 Activation P4 Phenotypic Response (Neuroprotection / Analgesia) P3->P4 Modulation

Fig 2. Hypothetical signaling cascade modulated by N-acyl piperidone derivatives.

References

  • Piperidin-4-one: the potential pharmacophore PubMed - National Library of Medicine[Link] [1]

  • N-Acetyl-4-piperidone | C7H11NO2 | CID 122563 PubChem - NIH[Link] [1]

  • Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ 1 Receptor Ligands Journal of Medicinal Chemistry - ACS Publications[Link] [1]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Methylbutanoyl)piperidin-4-one

As a Senior Application Scientist, I understand that successfully integrating novel synthetic intermediates into your drug development pipeline requires more than just high-purity reagents; it demands an uncompromising,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that successfully integrating novel synthetic intermediates into your drug development pipeline requires more than just high-purity reagents; it demands an uncompromising, scientifically grounded approach to laboratory safety.

1-(3-Methylbutanoyl)piperidin-4-one (CAS No. 919118-55-1) is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) 1[1]. However, handling acylated piperidinone derivatives introduces specific occupational hazards that must be managed through self-validating safety systems.

This guide provides a comprehensive, causality-driven protocol for the safe handling, emergency management, and disposal of this compound.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. Like many piperidin-4-one derivatives, this compound is classified under GHS as an acute oral toxicant (H302), a skin/eye irritant (H315, H319), and a respiratory tract irritant (H335)2[2].

  • Dermal and Ocular Irritation (H315, H319): The electrophilic nature of the ketone carbonyl, combined with the lipophilicity of the isovaleroyl (3-methylbutanoyl) moiety, allows the compound to readily partition into and penetrate the lipid bilayers of the skin and mucous membranes. This interaction leads to localized protein denaturation and severe irritation.

  • Respiratory Hazard (H335): When handled as a dry powder, micro-particulates can become aerosolized. Upon inhalation, these lipophilic particulates interact with the moist mucosal lining of the respiratory tract, triggering acute inflammatory responses.

Personal Protective Equipment (PPE) Matrix

Standardized PPE is your primary physical barrier. The following table outlines the required equipment and the mechanistic justification for each choice to ensure maximum protection.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides a robust chemical barrier against lipophilic organic intermediates, preventing transdermal absorption and localized skin corrosion.
Eye Protection Chemical safety goggles (EN 166 or NIOSH approved)Forms a tight seal around the eyes to protect against micro-particulate dust and accidental solvent splashes that cause severe ocular damage.
Body Protection Flame-retardant lab coat, closed-toe shoesMinimizes exposed skin surface area and prevents the accumulation of chemical dust on personal clothing, reducing secondary exposure risks.
Respiratory Protection Chemical Fume Hood (Primary) or N95/P100 RespiratorPrevents the inhalation of airborne particulates that trigger acute respiratory tract irritation (H335).

Standard Operating Procedure: Handling & Transfer

A self-validating protocol ensures that every step inherently checks the safety of the previous one.

Step-by-Step Methodology:

  • Pre-Operation Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Visually confirm that the nearest emergency eyewash station is unobstructed.

  • Gowning: Don the required PPE in the correct sequence (Lab Coat Goggles Gloves) before entering the designated chemical handling zone.

  • Material Transfer: Open the container only inside the verified fume hood. Use static-free, grounded spatulas to transfer the compound. Weigh the material inside a ventilated balance enclosure to prevent dust dissemination into the broader laboratory environment.

  • Reaction Setup: Keep all reaction vessels sealed when not actively adding reagents. Utilize secondary containment (e.g., a spill tray) for all reaction flasks to localize potential structural failures.

  • De-gowning: Remove gloves using the "glove-in-glove" technique to ensure the contaminated outer surface never touches bare skin. Wash hands immediately with soap and water.

GowningWorkflow Start Pre-Entry Verification (Hood Velocity & Eyewash) Coat Don Lab Coat Start->Coat Eyes Don Safety Goggles Coat->Eyes Gloves Don Nitrile Gloves Eyes->Gloves Work Execute Chemical Transfer (Inside Fume Hood) Gloves->Work RemoveGloves Remove Gloves (Glove-in-Glove Method) Work->RemoveGloves Wash Wash Hands Thoroughly RemoveGloves->Wash

Sequential PPE gowning and de-gowning workflow for chemical handling.

Emergency Spill Response Protocol

In the event of a spill, immediate and logical action is required to prevent exposure and environmental contamination. Do not use water initially, as it can spread lipophilic organic compounds over a larger surface area.

Step-by-Step Methodology:

  • Evacuation & Assessment: Immediately alert personnel in the vicinity. Assess whether the spill is contained within the fume hood. If the spill is outside the hood and highly aerosolized, evacuate the immediate area.

  • Containment: If responding outside a fume hood, don a NIOSH-approved respirator. Cover the spill with a dry, inert absorbent material such as diatomaceous earth or clean sand to physically trap the chemical.

  • Collection: Carefully sweep up the absorbent-chemical mixture using non-sparking tools to avoid generating airborne dust. Place the material into a sealable, chemically compatible hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent solution to break down residual lipophilic molecules, followed by copious amounts of water. Ensure no runoff enters the municipal drain system.

SpillResponse Spill Chemical Spill Detected Assess Is the spill contained within the fume hood? Spill->Assess HoodYes Proceed with standard clean-up protocol Assess->HoodYes Yes HoodNo Evacuate immediate area & Don Respirator Assess->HoodNo No Absorb Apply inert absorbent (Sand/Diatomaceous Earth) HoodYes->Absorb HoodNo->Absorb Collect Collect in sealed hazardous waste bin Absorb->Collect Decon Decontaminate surfaces with detergent Collect->Decon

Logical decision tree for managing 1-(3-Methylbutanoyl)piperidin-4-one spills.

Waste Disposal Plan

Proper disposal is critical for environmental compliance and laboratory integrity. Piperidinone derivatives must never be flushed down the drain 3[3].

Step-by-Step Methodology:

  • Segregation: Ensure 1-(3-Methylbutanoyl)piperidin-4-one waste is kept separate from strong oxidizing agents or strong acids to prevent unintended exothermic reactions.

  • Packaging: Place all solid waste, contaminated gloves, and absorbent materials into a designated, clearly labeled solid hazardous waste container. Liquid waste (e.g., reaction solvents containing the compound) must be collected in compatible, sealed high-density polyethylene (HDPE) carboys.

  • Disposal Execution: Transfer the sealed containers to your facility's centralized hazardous waste accumulation area. Contact a licensed professional waste disposal service to incinerate or dispose of the material in strict accordance with local, state, and federal environmental regulations.

References

Sources

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